(3-Amino-5-cyanophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJJNXUBHSBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657163 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913943-05-2 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-Amino-5-cyanophenyl)boronic Acid
Foreword: The Strategic Value of (3-Amino-5-cyanophenyl)boronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acids has become a cornerstone of innovative drug design. These organoboron compounds are not merely synthetic curiosities; they are enabling tools that have paved the way for the development of novel therapeutics, including several FDA-approved drugs.[1] Among the vast array of available boronic acids, this compound and its salts, such as the hydrochloride form (CAS No. 913835-26-4), have emerged as particularly valuable building blocks.[2]
The unique trifunctional nature of this molecule—possessing a boronic acid moiety for versatile cross-coupling, a nucleophilic amino group for further derivatization, and a cyano group that can act as a hydrogen bond acceptor or be transformed into other functional groups—offers a rich platform for molecular exploration. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, delves into the critical aspects of its characterization, and explains the scientific rationale behind the methodological choices, tailored for researchers, scientists, and drug development professionals.
I. Strategic Synthesis: A Validated Protocol for this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed borylation reaction, a powerful and widely adopted method for the formation of carbon-boron bonds. The logical and commercially available starting material for this transformation is 3-amino-5-bromobenzonitrile. This section outlines a detailed, field-proven protocol, emphasizing the causality behind each experimental choice to ensure reproducibility and high yield.
A. The Synthetic Blueprint: Palladium-Catalyzed Miyaura Borylation
The chosen synthetic route is a Miyaura borylation reaction, which involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. This method is favored for its high functional group tolerance, mild reaction conditions, and generally high yields.
References
physicochemical properties of (3-Amino-5-cyanophenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-5-cyanophenyl)boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of complex molecular architectures.[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2] Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them ideal reagents in pharmaceutical development.[2]
This guide provides a comprehensive technical overview of this compound, a trifunctional reagent of significant interest. Its structure incorporates a boronic acid moiety for coupling reactions, an amino group for amide bond formation or as a basic center, and a cyano group that can serve as a versatile synthetic handle or a hydrogen bond acceptor. This unique combination makes it a valuable intermediate for constructing diverse compound libraries, particularly in the development of enzyme inhibitors, protein degraders, and other targeted therapeutics.[3][4] This document, intended for researchers, chemists, and drug development professionals, will delve into its core physicochemical properties, analytical characterization methods, stability, and handling, providing a foundation for its effective application in research and development.
Molecular Structure and Core Identifiers
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. This compound is a substituted phenylboronic acid with the chemical formula C₇H₇BN₂O₂.[5][6]
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties and identifiers for this compound. It is important to note that while some properties are well-documented, others like melting point, solubility, and pKa are not consistently reported in public literature and require experimental determination for specific batches.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 913943-05-2 | [6][7][8] |
| Molecular Formula | C₇H₇BN₂O₂ | [5][6][9] |
| Molecular Weight | 161.95 g/mol | [5][10][11][12] |
| Appearance | Solid (Typically off-white to yellow powder) | General Knowledge |
| Melting Point | Not consistently reported. Requires experimental determination. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Quantitative data requires experimental determination. | General Knowledge |
| pKa | Not reported. Two pKa values are expected (boronic acid and amino group). Requires experimental determination. | |
| SMILES | OB(C1=CC(C#N)=CC(N)=C1)O | [5] |
| InChI Key | QMVJJNXUBHSBIS-UHFFFAOYSA-N | [9] |
Spectroscopic and Crystallographic Characterization
Structural elucidation and purity assessment are critical for any reagent used in drug development. Standard analytical techniques provide a detailed fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the positions of protons on the aromatic ring and the amino group. The signals for the aromatic protons would appear as distinct multiplets, and their integration would correspond to the number of protons. The protons of the B(OH)₂ and NH₂ groups are typically broad and may exchange with deuterium in solvents like D₂O. ¹³C NMR would show characteristic signals for the aromatic carbons, the nitrile carbon (C≡N), and the carbon atom attached to the boron (C-B), which is often broadened due to the quadrupolar nature of the boron atom.[13]
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy is invaluable for identifying the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹), O-H stretching for the boronic acid (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).[14][15]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing a precise molecular weight of 162.06000 (Exact Mass).[9] This technique is crucial for verifying the identity of the compound in synthesis and quality control.
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this exact molecule is not widely published, data for the related 3-cyanophenylboronic acid exists, revealing details about its crystal packing and hydrogen bonding networks.[14]
Reactivity, Stability, and Handling
Chemical Reactivity
The utility of this compound stems from its three distinct functional groups:
-
Boronic Acid : This group is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides/triflates. This is one of the most powerful methods for constructing biaryl structures, which are common motifs in drug candidates.[1][16]
-
Amino Group : The primary amine is a nucleophile and a base. It can be readily acylated to form amides, sulfonamides, or used in reductive amination, providing a vector for molecular elaboration.
-
Cyano Group : The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, offering multiple pathways for subsequent synthetic transformations.
Caption: Role in Suzuki-Miyaura cross-coupling reaction.
Stability and Storage
Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5] The related compound, 3-cyanophenylboronic acid, is also noted to potentially cause respiratory irritation.[14][17]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Handling Precautions : Avoid generating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage : Store locked up in a secure area. Keep the container tightly closed and store in a dry, cool environment.[9]
Experimental Protocols for Core Property Determination
To ensure reproducibility and accuracy in research, standardized protocols are essential. The following sections provide step-by-step methodologies for determining key physicochemical properties.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent system, a critical parameter for drug development.
Rationale : The shake-flask method is a gold-standard technique that ensures the system reaches equilibrium between the dissolved and solid-state compound, providing a thermodynamically accurate solubility value. Temperature control is critical as solubility is highly temperature-dependent.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. echemi.com [echemi.com]
- 10. 3-AMINO-5-CYANOPHENYLBORONIC ACID | CymitQuimica [cymitquimica.com]
- 11. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. mdpi.com [mdpi.com]
- 14. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to (3-Amino-5-cyanophenyl)boronic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-5-cyanophenyl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, an electrophilic cyano group, and a versatile boronic acid moiety—offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, core applications, and practical methodologies for its use, grounded in established scientific principles.
Part 1: Compound Identification and Properties
Chemical Identity
-
Chemical Name: this compound
A related compound, the hydrochloride salt, is also commercially available under CAS Number 913835-26-4.[6]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Typically a solid | [4] |
| Purity | Commercially available in purities of ≥97% | [4][6] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [7] |
The presence of the three distinct functional groups dictates the molecule's reactivity. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions. The amino group can be a site for acylation, alkylation, or further heterocycle formation, while the cyano group can undergo various transformations, including hydrolysis or reduction.
Part 2: Key Applications and Mechanistic Insights
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction forges carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules like pharmaceuticals and advanced materials.[8] Arylboronic acids are favored due to their stability, low toxicity, and ease of handling.
The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps:[1][2][4]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (e.g., an aryl bromide or iodide), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\nL₂Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="R-B(OH)₂\n(this compound)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[R-B(OH)₃]⁻\n(Activated Boronate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nIntermediate\nL₂Pd(II)(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Regen [label="Regenerated\nPd(0)L₂", shape=point, width=0];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd; Boronic -> Boronate; Base -> Boronate; OxAdd -> Transmetal [label=" Transmetalation"]; Boronate -> Transmetal; Transmetal -> Product [label=" Reductive\n Elimination"]; Transmetal -> Regen [style=dashed]; Regen -> Pd0 [label=" Catalyst\n Regeneration"];
// Invisible edges for layout {rank=same; ArX; Boronic; Base;} {rank=same; OxAdd; Boronate;} } endom Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Aminophenylboronic acids are valuable scaffolds in drug discovery.[9][10] The ability to introduce the 3-amino-5-cyanophenyl moiety into a larger molecule via Suzuki coupling provides a strategic advantage for several reasons:
-
Versatile Building Block: It serves as a key intermediate for constructing complex molecular architectures necessary for targeted therapies.[9]
-
Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, influencing the molecule's polarity, hydrogen bonding capability, and metabolic stability.
-
Pharmacophore Component: The amino group provides a key interaction point for binding to biological targets, such as enzymes or receptors, and can be further functionalized to fine-tune activity.
-
Boron in Medicinal Chemistry: Phenylboronic acids themselves have been explored for their ability to interact with diols, a property leveraged in glucose sensing and for targeting glycoproteins that are often overexpressed on cancer cells.[11][12][13]
Part 3: Experimental Protocol and Handling
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized example for the coupling of this compound with an aryl bromide. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Assemble Reaction Vessel\n(Flask, Stir Bar, Condenser)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with Inert Gas\n(Nitrogen or Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="3. Add Solids:\n- Boronic Acid\n- Aryl Bromide\n- Base\n- Palladium Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="4. Add Degassed Solvent(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="5. Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="6. Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="7. Aqueous Workup\n(Cool, Dilute, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify Product\n(Column Chromatography, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="9. Characterize Product\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Reagents; Reagents -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } endom Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is critical to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, data from similar aminophenylboronic and cyanophenylboronic acids provide a strong basis for handling.[7][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[7]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[15][16] Harmful if inhaled or swallowed.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16]
Part 4: Suppliers
This compound is available from several chemical suppliers catering to the research and development community. When sourcing, it is crucial to request a certificate of analysis to verify purity and identity.
Notable Suppliers:
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its strategic placement of functional groups provides chemists with a reliable and versatile platform for the synthesis of novel compounds with significant potential in medicine and materials science. A thorough understanding of its properties, reactivity—particularly in the Suzuki-Miyaura coupling—and proper handling procedures is essential for harnessing its full synthetic power.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ajabs.org [ajabs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.nl [fishersci.nl]
- 16. aksci.com [aksci.com]
- 17. researchgate.net [researchgate.net]
A Guide to the Spectral Analysis of (3-Amino-5-cyanophenyl)boronic Acid: A Key Pharmaceutical Intermediate
Abstract
(3-Amino-5-cyanophenyl)boronic acid is a vital building block in contemporary drug discovery, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While empirical data for this specific molecule is not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous compounds to provide a robust predictive framework for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₇H₇BN₂O₂, is a trifunctional aromatic compound. Its utility in medicinal chemistry stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the amino group, and the cyano group. This arrangement allows for sequential and selective chemical modifications, making it a valuable scaffold in the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is the bedrock of its successful application. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle.
This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the amine protons, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H | 7.0 - 7.5 | m | - | The aromatic protons will appear as a complex multiplet due to meta and para couplings. The electron-withdrawing cyano and boronic acid groups will shift these protons downfield, while the electron-donating amino group will have an upfield influence. |
| -NH₂ | 5.0 - 6.0 | br s | - | The protons of the primary amine will appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. |
| -B(OH)₂ | 8.0 - 9.0 | br s | - | The acidic protons of the boronic acid group will also appear as a broad singlet and are readily exchangeable with D₂O. |
Causality in Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its higher boiling point, which can be advantageous for variable temperature studies. The broadness of the -NH₂ and -B(OH)₂ signals is due to quadrupole broadening from the adjacent nitrogen and boron nuclei, respectively, as well as chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-B | 130 - 140 | The carbon atom directly attached to the boron will be significantly influenced by the boron atom and will likely be broad due to quadrupolar relaxation. |
| C-NH₂ | 145 - 155 | The carbon atom attached to the amino group will be shifted downfield due to the electronegativity of nitrogen. |
| C-CN | 110 - 120 | The carbon atom of the cyano group will appear in the characteristic region for nitriles. |
| Aromatic C-H | 115 - 135 | The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the electronic effects of the substituents. |
| C (ipso to CN) | 90 - 100 | The carbon atom to which the cyano group is attached. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, O-H, C≡N, and B-O bonds, as well as aromatic C-H and C=C stretches.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Boronic acid) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium, Sharp (doublet) | Asymmetric and Symmetric Stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp | Stretching |
| Aromatic C=C | 1550 - 1650 | Medium to Strong | Stretching |
| N-H (Amine) | 1580 - 1650 | Medium | Bending (Scissoring) |
| B-O | 1310 - 1380 | Strong | Stretching |
Expert Insights: The O-H stretching band of the boronic acid is typically very broad due to hydrogen bonding. The N-H stretching of the primary amine often appears as a doublet, corresponding to the symmetric and asymmetric stretching modes. The strong and sharp absorption of the nitrile group is a key diagnostic feature.
Experimental Protocol for FTIR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrum
The molecular weight of this compound is 161.95 g/mol . In a typical Electrospray Ionization (ESI) mass spectrum, the most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 163.
Table 4: Predicted Key Ions in the ESI-MS of this compound
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 163.07 | Protonated molecular ion. |
| [M+Na]⁺ | 185.05 | Sodium adduct, often observed in ESI. |
| [M-H₂O+H]⁺ | 145.06 | Loss of a water molecule from the boronic acid moiety. |
Trustworthiness of Protocols: The choice of ionization technique is crucial. ESI is a soft ionization method that is well-suited for polar, non-volatile compounds like boronic acids, as it typically results in minimal fragmentation and a strong molecular ion peak.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum.
Visualizing the Molecular Structure and Analytical Workflow
Visual representations are essential for understanding molecular structure and experimental processes.
Caption: Molecular Structure of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The structural elucidation of this compound is a critical step in its application in pharmaceutical research and development. This guide has provided a detailed predictive analysis of its expected NMR, IR, and MS spectral data, grounded in the fundamental principles of spectroscopy and comparison with analogous structures. The outlined experimental protocols offer a self-validating system for researchers to acquire high-quality data. By understanding the anticipated spectral features and the rationale behind them, scientists can confidently characterize this important synthetic building block, ensuring the integrity and success of their research endeavors.
A Technical Guide to the Solubility and Stability of (3-Amino-5-cyanophenyl)boronic acid: Principles and Protocols for Drug Development
Abstract
(3-Amino-5-cyanophenyl)boronic acid is a pivotal building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for drug discovery programs.[1][2] Its utility, however, is fundamentally dependent on its physicochemical properties, namely its solubility and stability. A comprehensive understanding of these parameters is critical for ensuring reproducible reaction kinetics, optimizing purification processes, developing viable formulations, and generating reliable biological data. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound, offering field-proven experimental protocols for their accurate determination and practical insights for researchers, chemists, and drug development professionals.
Introduction: The Critical Role of Physicochemical Profiling
Boronic acids and their derivatives are indispensable tools in modern synthetic chemistry.[1] Their ability to form reversible covalent bonds and participate in reactions like the Suzuki-Miyaura coupling has cemented their role in the rapid assembly of compound libraries for structure-activity relationship (SAR) studies.[3][4] this compound, with its strategically placed amino and cyano functional groups, offers unique electronic properties for molecular design.
However, the journey from a promising building block to a successful drug candidate is fraught with challenges, many of which stem from suboptimal physicochemical properties. Poor solubility can hinder absorption, lead to unreliable results in biological assays, and create significant formulation hurdles.[5][6][7] Similarly, instability can result in the formation of impurities, loss of potency, and a shortened shelf-life. Boronic acids, as a class, are known to be susceptible to degradation pathways such as oxidation and protodeboronation, making a thorough stability assessment non-negotiable.[8][9][10]
This guide is structured to empower the researcher with both the foundational knowledge and the practical methodologies required to characterize this compound effectively. We will dissect the concepts of kinetic and thermodynamic solubility, provide validated protocols for their measurement, and explore the chemical pathways that govern the compound's stability under various stress conditions.
Core Physicochemical Properties
A baseline characterization is the first step in any systematic investigation. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 913943-05-2 | [11][12][13] |
| Molecular Formula | C₇H₇BN₂O₂ | [11][13] |
| Molecular Weight | 161.95 g/mol | [14][15] |
| Appearance | White to light yellow solid/powder | [16] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [11][15] |
Note: The compound may contain varying amounts of its anhydride (boroxine).[15]
Comprehensive Solubility Assessment
Solubility is not a single value but a context-dependent property. In drug discovery, we distinguish between two key types of aqueous solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock (typically DMSO). This mimics the conditions of high-throughput screening (HTS) assays and is an early indicator of potential solubility issues.[5][17][18]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution.[6][19] This value is crucial for later-stage development, including formulation and toxicology studies.[19]
Expected Solubility Profile
The structure of this compound—containing a polar amino group, a cyano group, and two hydroxyl groups on the boron atom—suggests it will exhibit higher solubility in polar organic solvents. Hydrogen bonding with the hydroxyl and amino groups plays a significant role in its dissolution in protic and polar aprotic solvents.[20] While specific quantitative data for this molecule is not widely published, data from analogous compounds like phenylboronic acid suggest high solubility in ethers and ketones, and lower solubility in non-polar hydrocarbons.[21]
Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Nephelometry/UV)
This protocol is designed for rapid, high-throughput assessment. The causality behind starting from a DMSO stock is to simulate how compounds are typically handled in automated biological screening, where precipitation upon dilution into aqueous buffer is a primary concern.[5][18]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[18]
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[5][22]
-
Detection (Method A - Nephelometry): Measure the light scattering of the solution using a nephelometer. An increase in scattering relative to a buffer-only control indicates the formation of a precipitate.[5][22]
-
Detection (Method B - UV Spectroscopy):
-
Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture. The highest concentration that remains clear is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask HPLC)
This method determines the true equilibrium solubility and is considered the gold standard.[6] It requires longer incubation times to ensure equilibrium is reached between the solid and solution phases.[17][19]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[19]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., water, PBS at various pH values).
-
Equilibration: Seal the vials and incubate on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time is crucial to ensure the system reaches equilibrium.[17][19]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
In-Depth Stability Evaluation
The stability of a boronic acid is not intrinsic but is highly dependent on its environment. For this compound, the primary concerns are oxidative degradation and susceptibility to varying pH.
Key Degradation Pathways
-
Oxidative Degradation: Phenylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[10][23] The reaction involves a nucleophilic attack on the boron atom, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol (3-amino-5-cyanophenol).[24][25] This is often the most significant degradation pathway in biological contexts or upon exposure to air and certain solvents over time.[8][23][25]
-
pH-Dependent Hydrolysis & Deamidation:
-
Boronic Acid Moiety: The stability of the C-B bond can be pH-dependent. While generally stable, protodeboronation (replacement of the boronic acid group with hydrogen) can occur under harsh conditions. More importantly, the reactivity and stability towards oxidation are pH-dependent, with lower pH values generally slowing the reaction rate.[24]
-
Amine and Nitrile Groups: While the core focus is on the boronic acid, the entire molecule must be considered. Under strongly acidic or basic conditions, the amino group can be protonated or deprotonated, altering the molecule's electronic profile and potentially its stability. The cyano group can be susceptible to hydrolysis to a carboxylic acid under extreme pH and temperature conditions, although this is typically a slower process. The degradation of asparagine residues in peptides, which involves hydrolysis of an amide side chain, suggests that pH can influence degradation pathways, with direct hydrolysis occurring in acidic media and different pathways under neutral or alkaline conditions.[26][27]
-
Experimental Protocol: pH-Dependent Stability Assessment
This protocol evaluates the compound's stability across a physiologically and chemically relevant pH range. The use of HPLC is critical for separating the parent compound from any degradants.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µM) in each buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Section 5).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation rate.
Experimental Protocol: Oxidative Stability Assessment
This stress test deliberately exposes the compound to an oxidizing agent to determine its susceptibility to this key degradation pathway.[25]
Methodology:
-
Sample Preparation: Dissolve this compound in an appropriate buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.
-
Incubation: Incubate the mixture at room temperature.
-
Time-Point Analysis: At various time points, take aliquots and quench the oxidation reaction if necessary (e.g., by dilution or addition of a quenching agent).
-
HPLC Analysis: Analyze the samples by HPLC to monitor the disappearance of the parent peak and the appearance of the phenol degradant peak.
-
Comparison: Run a control sample without H₂O₂ in parallel to distinguish oxidative degradation from simple hydrolytic degradation.
Analytical Methodology: Stability-Indicating HPLC Method
A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately separate and quantify the intact parent drug from its degradation products. Reversed-phase HPLC is the standard technique.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Stationary Phase (e.g., Waters XTerra MS C18) | Provides good retention for aromatic compounds. Low silanol activity columns are preferred to minimize on-column hydrolysis of boronic acids.[28] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape and suppress the ionization of the boronic acid's hydroxyl groups.[17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase chromatography. |
| Gradient | Linear gradient from 5% B to 95% B over 10-15 min | A gradient is necessary to elute the parent compound and potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |
| Detection | UV/PDA Detector at 220-300 nm | The aromatic structure allows for strong UV absorbance. A PDA detector can help identify peaks by their UV spectra. |
| Column Temp | 35°C | Can improve peak shape and reproducibility, though its effect on boronic acid hydrolysis is minor.[28] |
Conclusion and Recommendations
A proactive and thorough characterization of the solubility and stability of this compound is an essential, value-adding step in the drug discovery process. By investing time in these foundational studies, researchers can mitigate risks, ensure data integrity, and make more informed decisions.
Key Recommendations for Researchers:
-
Always Determine Both Kinetic and Thermodynamic Solubility: Use kinetic solubility for early-stage screening guidance and thermodynamic solubility for lead optimization and formulation development.
-
Prioritize Oxidative Stability: Given the known susceptibility of boronic acids to oxidation, store the solid compound and its solutions under inert gas (e.g., argon or nitrogen) when possible and protect from light.
-
Use Buffered Solutions: When working in aqueous media, use buffers to control pH, as stability is highly pH-dependent. Slightly acidic conditions may offer enhanced stability against oxidation.[24]
-
Employ a Validated, Stability-Indicating HPLC Method: This is non-negotiable for accurately tracking the parent compound and identifying potential degradants during stability studies.
-
Document Everything: Meticulous record-keeping of solvent, pH, temperature, and storage conditions is crucial for troubleshooting and ensuring the reproducibility of experimental results.
By adhering to these principles and protocols, scientists can confidently utilize this compound, harnessing its synthetic potential while navigating its inherent physicochemical challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 12. globalchemmall.com [globalchemmall.com]
- 13. scbt.com [scbt.com]
- 14. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]
- 15. 913943-05-2 CAS MSDS (3-AMINO-5-CYANOPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
- 27. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
(3-Amino-5-cyanophenyl)boronic Acid: A Versatile Building Block in Modern Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical research, the strategic design and utilization of multifunctional building blocks are paramount to the efficient synthesis of complex molecules. Among these, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their stability, ease of handling, and versatile reactivity in cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.
This guide focuses on a specific and highly valuable member of this class: (3-Amino-5-cyanophenyl)boronic acid . This molecule possesses a unique trifecta of functional groups: a boronic acid moiety, a primary amine, and a nitrile (cyano) group. This distinct arrangement on a central phenyl ring offers orthogonal reactivity, making it a powerful intermediate for creating diverse and complex molecular architectures.
As a Senior Application Scientist, this document aims to provide an in-depth technical overview of the potential applications of this compound. We will delve into its fundamental properties, explore its central role in palladium-catalyzed cross-coupling reactions with a detailed case study, and discuss its emerging potential in medicinal chemistry and sensor technology. This guide is intended to be a practical resource for researchers at the forefront of organic synthesis, drug discovery, and materials science, offering both foundational knowledge and actionable experimental insights.
Physicochemical Properties and Strategic Reactivity
The utility of this compound stems from the distinct chemical properties of its three functional groups, all of which are influenced by their electronic interplay on the aromatic ring.
| Property | Value |
| CAS Number | 913943-05-2 |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| Appearance | Typically an off-white to light brown solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
The boronic acid group is a Lewis acid, making it the reactive center for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the meta-positioned cyano group enhances the electrophilicity of the boron atom, which can influence its transmetalation efficiency in catalytic cycles. The amino group, a versatile nucleophile and a site for further derivatization, can be readily modified through acylation, alkylation, or diazotization reactions. The cyano group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering another layer of synthetic flexibility. This strategic combination allows for a stepwise and controlled elaboration of molecular complexity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, a cornerstone of modern organic synthesis.[1] this compound serves as an excellent coupling partner in these reactions, enabling the direct installation of the 3-amino-5-cyanophenyl moiety onto a variety of molecular scaffolds.
Causality in Experimental Design
The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The amino group in our subject molecule can potentially coordinate with the palladium center, which could inhibit the catalytic cycle. Therefore, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reductive elimination step and prevent catalyst deactivation. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation.
Case Study: Synthesis of KRAS G12C Inhibitors
A prominent example of the application of this compound is found in the synthesis of potent inhibitors of the KRAS G12C oncoprotein, a critical target in cancer therapy.[2] In a key step, the boronic acid is coupled with a complex heterocyclic halide to forge a crucial biaryl linkage.
Caption: Reaction scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl KRAS G12C Inhibitor Intermediate
This protocol is a representative example based on methodologies described in the patent literature.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 eq), this compound (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, SPhos Pd G3 (buchwald-g3-palladacycle) (0.05 - 0.1 eq). The use of a pre-catalyst simplifies handling and improves reproducibility.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial. The solvent should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use to prevent oxidation of the palladium(0) species.
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes. Maintaining an inert atmosphere is critical for the stability of the active catalytic species.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique, such as TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Potential in Medicinal Chemistry and Enzyme Inhibition
Boronic acids are recognized as privileged structures in medicinal chemistry. The boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of enzymes, making them effective inhibitors. Bortezomib, the first proteasome inhibitor approved for treating multiple myeloma, is a notable example of a boronic acid-containing drug.
This compound serves as a valuable scaffold for developing novel enzyme inhibitors. The boronic acid acts as the "warhead" for interacting with the enzyme's active site. The amino and cyano groups provide vectors for synthetic elaboration, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The amino group can be acylated to introduce peptide-like side chains, while the cyano group can be used to modulate polarity and engage in specific hydrogen bonding interactions within a target protein. The successful incorporation of this moiety into KRAS G12C inhibitors underscores its significant potential in oncology drug discovery.[2]
Emerging Application in Chemical Sensor Development
Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters. This property has been widely exploited in the development of chemical sensors for saccharides, glycoproteins, and other biologically important diol-containing molecules.
This compound is an attractive candidate for sensor applications for several reasons:
-
Immobilization: The primary amino group provides a convenient handle for covalent attachment to sensor surfaces, such as gold nanoparticles, quantum dots, or polymer matrices.
-
Signal Transduction: The electronic properties of the molecule can be modulated upon binding to a diol. This change can be designed to produce a detectable optical (colorimetric or fluorescent) or electrochemical signal.
-
Versatility: The cyano group can be further modified to tune the electronic properties or to introduce a reporter group.
Caption: Workflow for developing a boronic acid-based sensor.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its primary and most validated application lies in the Suzuki-Miyaura cross-coupling reaction, where it provides a reliable method for introducing a synthetically versatile amino- and cyano-substituted phenyl ring, as demonstrated in the synthesis of next-generation cancer therapeutics.
The future applications of this molecule are promising. In medicinal chemistry, its utility as a scaffold for designing covalent enzyme inhibitors beyond the KRAS family warrants further exploration. In materials science, the polymerization of this molecule or its derivatives could lead to novel functional polymers with unique electronic and sensory properties. As the demand for sophisticated molecular building blocks continues to grow, the importance and application of this compound in research and development are set to expand.
References
The Emergence of a Key Building Block: A Technical Guide to (3-Amino-5-cyanophenyl)boronic acid
An In-depth Exploration of its Putative Synthesis, Properties, and Strategic Importance in Modern Drug Discovery
Introduction: The Strategic Value of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry, the strategic incorporation of functionalized aromatic moieties is a cornerstone of rational drug design. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as exceptionally versatile and powerful tools. Their prominence is largely attributed to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the efficient construction of carbon-carbon bonds.[1][2] This capability allows for the modular and convergent synthesis of complex molecular architectures, accelerating the exploration of chemical space in the quest for novel therapeutic agents.
(3-Amino-5-cyanophenyl)boronic acid (CAS No. 913943-05-2) represents a particularly valuable member of this class of reagents.[3] Its trifunctional nature—possessing a boronic acid for coupling, an amino group for further derivatization or as a key pharmacophoric element, and a cyano group to modulate electronic properties and serve as a potential hydrogen bond acceptor—makes it a highly sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[4][5] While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader development of functionalized boronic acids tailored for the demands of contemporary drug discovery programs. This guide provides a comprehensive technical overview of its likely synthesis, key properties, and strategic applications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 913943-05-2 | [3] |
| Molecular Formula | C₇H₇BN₂O₂ | [6] |
| Molecular Weight | 161.95 g/mol | [6] |
| Appearance | Likely an off-white to light-colored solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols | Inferred |
A Plausible Pathway to Synthesis: A Retro-Synthetic Approach and Forward Elaboration
While the primary literature detailing the initial synthesis of this compound is not explicitly documented, a rational and efficient synthetic route can be postulated based on well-established methodologies for the preparation of substituted phenylboronic acids.[7] A common and effective strategy involves the borylation of a suitably functionalized haloarene.
The logical precursor for this synthesis is 3-amino-5-bromobenzonitrile. The synthesis can be envisioned through a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.
Proposed Synthetic Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of (3-Amino-5-cyanophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-5-cyanophenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl structures that are often the cornerstone of novel therapeutic agents and functional materials.[1] Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling, an amino group for further derivatization, and a cyano group influencing electronic properties, makes it a reagent of significant interest. This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to work with this compound responsibly and effectively in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Section 1: Physicochemical Properties and Hazard Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 913943-05-2 | [2][3] |
| Molecular Formula | C₇H₇BN₂O₂ | [2] |
| Molecular Weight | 161.95 g/mol | |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | Not well-defined, may decompose | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
GHS Hazard Classification
This compound and structurally similar compounds are classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6][7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
These classifications are based on data from similar arylboronic acids and highlight the importance of avoiding direct contact and inhalation.
Toxicological Profile: An Evidence-Based Assessment
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
The Primacy of Engineering Controls
All work with this compound in its solid, powdered form should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[5] The fume hood provides a physical barrier and active ventilation, capturing dust at the source. Ensure that the fume hood has a recent inspection sticker and that the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[5][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for any signs of degradation or perforation before use and should be changed immediately if contamination occurs.[5][10]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Long pants and closed-toe shoes are also required to protect the skin from accidental spills.[10]
-
Respiratory Protection: For operations that may generate significant dust, such as weighing or transfers outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent respiratory tract irritation.[10]
Section 3: Safe Handling, Storage, and Decontamination
Prudent Handling Practices
-
Air and Moisture Sensitivity: While many boronic acids are stable solids, some can be sensitive to air and moisture. It is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to water.[11][12]
-
Static Discharge: When transferring the powdered compound, be mindful of the potential for static electricity buildup, which could cause the powder to disperse unexpectedly.
-
Weighing and Transfer: Weighing should be done in a fume hood on a draft shield. Use a spatula for transfers to minimize dust generation.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
Storage with Foresight
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Refrigeration (2-8°C) is often recommended to ensure long-term stability.
Decontamination of Equipment
Glassware and equipment that have been in contact with this compound should be decontaminated. A standard procedure involves:
-
A preliminary rinse with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate should be collected as hazardous waste.
-
Thorough washing with a laboratory detergent and warm water.[13][14]
-
Final rinsing with deionized water.
Section 4: Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency is critical.
In Case of Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Spill Management
-
Small Spills: In a fume hood, carefully sweep up the spilled solid, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth or paper towel, and then decontaminate with soap and water.[15]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Section 5: Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Containers should be clearly labeled with the full chemical name. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 6: Application in Synthesis: A Suzuki-Miyaura Coupling Workflow
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[4] The following is a representative protocol.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: this compound with an Aryl Halide (e.g., 5-bromo-2-methylpyridin-3-amine)
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium phosphate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times. This is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-90°C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow and Logic Diagrams
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Hierarchy of controls for managing chemical hazards.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 15. rose-hulman.edu [rose-hulman.edu]
A Theoretical Deep Dive into (3-Amino-5-cyanophenyl)boronic acid: A Guide for Drug Discovery and Molecular Engineering
Introduction: Beyond the Benchtop—A Computational Perspective
(3-Amino-5-cyanophenyl)boronic acid is a fascinating molecular scaffold that presents a unique convergence of functionalities. The boronic acid group, a versatile player in modern synthetic chemistry, is complemented by an electron-donating amino group and an electron-withdrawing cyano group. This push-pull electronic arrangement on a phenyl ring suggests a rich and complex landscape of reactivity, intermolecular interactions, and potential as a pharmacophore or a functional material building block.
For researchers, scientists, and drug development professionals, understanding this molecule extends beyond its empirical behavior in a flask. A robust theoretical framework is essential to predict its properties, guide synthetic strategies, and accelerate its application in medicinal chemistry and materials science. This in-depth technical guide moves beyond a simple datasheet to provide a comprehensive theoretical and computational exploration of this compound. Here, we dissect its molecular architecture, electronic character, and reactivity profile through the lens of quantum chemical calculations, offering insights that can rationalize experimental observations and inspire new avenues of research.
This guide is structured to provide a logical progression from the fundamental properties of the molecule to its potential interactions and applications. We will explore its conformational landscape, delve into the intricacies of its electronic structure, and predict its reactivity, all grounded in established computational methodologies.
Part 1: The Molecular Blueprint - Conformational Analysis and Optimized Geometry
The three-dimensional arrangement of atoms in this compound is not static. Rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety give rise to different conformers with varying energies. Understanding the most stable conformation is crucial as it dictates the molecule's overall shape and how it interacts with its environment.
Theoretical studies on similar molecules, such as 3-cyanophenylboronic acid, have shown that the orientation of the hydroxyl groups is a key determinant of conformational stability.[1][2] These studies typically employ Density Functional Theory (DFT) to perform a potential energy surface (PES) scan, systematically rotating key dihedral angles to identify energy minima.
For phenylboronic acids, four primary conformers are generally considered based on the orientation of the two hydroxyl protons relative to the phenyl ring: anti-syn, syn-anti, syn-syn, and anti-anti. Computational analyses of 3-cyanophenylboronic acid have indicated that the anti-syn conformer is the most stable, followed closely by the syn-anti form.[1][2] The energetic preference is a delicate balance of steric hindrance and potential intramolecular interactions.
Methodology: A Self-Validating Computational Protocol
To ensure the trustworthiness of our theoretical predictions, a well-established computational protocol is paramount. The following workflow represents a robust approach for the conformational analysis and geometry optimization of this compound.
Step 1: Initial Structure Generation
-
The 2D structure of this compound is drawn using molecular editing software.
-
A preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Conformational Search
-
A systematic conformational search is performed by rotating the dihedral angles associated with the C-B bond and the B-O bonds.
-
A lower level of theory, such as DFT with the B3LYP functional and a smaller basis set (e.g., 6-31G(d)), can be used for this initial scan to efficiently map the potential energy surface.
Step 3: Geometry Optimization of Minima
-
The low-energy conformers identified from the PES scan are then subjected to full geometry optimization using a higher level of theory. A common and reliable choice is DFT with the B3LYP functional and a more extensive basis set, such as 6-311++G(d,p).[1]
-
The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) allow for more flexibility in the electron distribution.
Step 4: Vibrational Frequency Analysis
-
To confirm that the optimized structures correspond to true energy minima on the potential energy surface, a vibrational frequency calculation is performed at the same level of theory as the optimization.
-
The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.
Diagram: Computational Workflow for Geometry Optimization
Caption: Workflow for determining the most stable conformation.
Predicted Molecular Geometry
Based on studies of 3-aminophenylboronic acid and 3-cyanophenylboronic acid, the optimized geometry of this compound is expected to be largely planar, with the boronic acid group potentially showing a slight twist relative to the phenyl ring.[1][3] The key bond lengths and angles provide a quantitative description of the molecular structure.
| Parameter | Predicted Value Range | Rationale |
| C-B Bond Length | 1.56 - 1.58 Å | Typical for arylboronic acids.[2] |
| B-O Bond Lengths | 1.36 - 1.38 Å | Shorter than a typical single bond due to partial double bond character from resonance.[2] |
| C-N (amino) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance with the phenyl ring. |
| C≡N (cyano) Bond Length | ~1.15 Å | Characteristic of a carbon-nitrogen triple bond. |
| C-B-O Angles | ~120° | Consistent with the sp² hybridization of the boron atom. |
Note: These values are estimations based on computational studies of analogous molecules and should be confirmed by specific calculations for this compound.
Part 2: The Electronic Core - Frontier Orbitals and Reactivity Descriptors
The electronic structure of a molecule is the foundation of its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the amino group is expected to raise the HOMO energy, while the cyano and boronic acid groups will lower the LUMO energy. This push-pull system is anticipated to result in a relatively small HOMO-LUMO gap, suggesting a molecule with significant electronic activity.
Theoretical Protocol: Unveiling the Electronic Landscape
Step 1: Single-Point Energy Calculation
-
Using the optimized geometry from Part 1, a single-point energy calculation is performed at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)).
Step 2: Molecular Orbital Analysis
-
The output of the calculation provides the energies and compositions of all molecular orbitals. The HOMO and LUMO energies are extracted.
-
The spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Step 3: Calculation of Reactivity Descriptors
-
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronic Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
Diagram: Frontier Molecular Orbital Interactions
Caption: Interaction between HOMO and LUMO in a chemical reaction.
Predicted Electronic Properties
For this compound, we can predict the following:
-
The HOMO will likely be delocalized over the phenyl ring and the amino group, reflecting the electron-donating nature of the amine.
-
The LUMO is expected to be concentrated around the boronic acid and cyano groups, highlighting their electron-accepting capabilities. The empty p-orbital on the boron atom is a key feature of the LUMO.[4]
-
The Molecular Electrostatic Potential (MEP) map would show negative potential (red/yellow) around the nitrogen of the cyano group and the oxygens of the boronic acid, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group hydrogens and the boronic acid hydroxyl hydrogens.
These electronic features are critical for understanding its role in drug design. The ability of the boronic acid to form reversible covalent bonds with diols (present in many biological molecules) is a cornerstone of its pharmacological activity.[5] The electronic modulation by the amino and cyano groups can fine-tune this binding affinity and specificity.
Part 3: Applications in Drug Discovery - A Theoretical Rationale
The unique structural and electronic properties of this compound make it a compelling candidate for various applications in drug discovery and development. Boronic acids, in general, have seen a surge in interest, with several FDA-approved drugs containing this moiety.[6][7]
Enzyme Inhibition
Boronic acids are well-known inhibitors of serine proteases. The boron atom, being a Lewis acid, can accept a pair of electrons from the hydroxyl group of a serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.
Diagram: Mechanism of Serine Protease Inhibition
Caption: Boronic acid inhibiting a serine protease.
The amino and cyano substituents on the phenyl ring of this compound play a crucial role in modulating its inhibitory potency and selectivity. These groups can form additional hydrogen bonds or other non-covalent interactions with residues in the enzyme's binding pocket, thereby increasing the overall binding affinity. Computational docking studies can be employed to predict the binding mode and affinity of this molecule with target proteins, guiding the design of more potent and selective inhibitors.
Sensing and Diagnostics
The ability of boronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors.[5] this compound can be functionalized onto polymers or nanoparticles for this purpose. Upon binding to glucose, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in fluorescence. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can predict the excitation energies and fluorescence properties of the free boronic acid and its glucose-bound ester, providing a theoretical foundation for the design of such sensors.[3]
Conclusion: A Molecule of Theoretical and Practical Promise
This guide has provided a theoretical framework for understanding the fundamental properties of this compound. Through the application of computational chemistry, we can move beyond empirical observation to a predictive understanding of its conformational preferences, electronic structure, and reactivity. This knowledge is invaluable for its rational application in drug discovery, from the design of specific enzyme inhibitors to the development of novel diagnostic tools. The interplay of the amino, cyano, and boronic acid functionalities creates a molecule with a rich chemical personality, and theoretical studies are an indispensable tool for elucidating its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
(3-Amino-5-cyanophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Application of (3-Amino-5-cyanophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and efficiency in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3][4] These structural motifs are central to numerous applications, from pharmaceuticals to advanced materials.[5][6] Within the vast arsenal of reagents for this reaction, this compound has emerged as a particularly valuable building block for researchers in medicinal chemistry and drug development.[7][8][9]
This trifunctional molecule, featuring a boronic acid, an amino group, and a cyano group, offers a unique combination of reactivity and functionality. The boronic acid group serves as the reactive handle for the palladium-catalyzed coupling.[8] Simultaneously, the amino and cyano substituents are key pharmacophores and versatile synthetic intermediates, allowing for the direct incorporation of these important moieties into target molecules. Boronic acids are generally favored for their stability in air and moisture, relatively low toxicity, and predictable reactivity under mild conditions, making them ideal for complex synthetic campaigns.[8][10]
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura reactions, detailing the underlying mechanism, a robust experimental protocol, and key insights for reaction optimization.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organic halide (Ar¹-X). The palladium atom inserts itself into the carbon-halide bond, undergoing oxidation from Pd(0) to Pd(II) and forming a new organopalladium complex.[3][4]
-
Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation by a base, which reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[1][12][13] This 'ate' complex is sufficiently activated to exchange its organic group (the 3-amino-5-cyanophenyl group in this case) with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple to form the new biaryl product (Ar¹-Ar²). This process reduces the palladium center from Pd(II) back to its initial Pd(0) state, regenerating the catalyst and allowing the cycle to continue.[1]
The Role of the Amino and Cyano Functional Groups
The substituents on this compound are not mere spectators. The amino (-NH₂) group is electron-donating, while the cyano (-CN) group is strongly electron-withdrawing. This electronic push-pull system can influence the reactivity of the boronic acid and the properties of the final product.[7] While the Suzuki reaction is famously tolerant of a wide range of functional groups, it is important to consider their potential impact.
-
Electronic Effects : The electron-withdrawing cyano group can modulate the electronic properties of the resulting biaryl scaffold, a critical consideration in drug design for tuning binding affinities or other molecular properties.[7]
-
Potential Side Reactions : Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for arylboronic acids, particularly under harsh basic conditions.[12][14][15][16] The electronic nature of the aryl ring can influence the rate of this undesired process. The basicity of the amino group is generally low and typically does not interfere with the reaction, especially when stronger inorganic bases are used for the coupling.[1][17]
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), degassed
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Catalyst and Solvent : Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100°C).[1]
-
Monitoring : Monitor the reaction's progress periodically using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.[1][17] Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[17]
Key Parameters for Optimization
Achieving high yields and purity often requires fine-tuning the reaction conditions. The following table summarizes critical parameters and provides field-proven insights for their selection.
| Parameter | Options & Considerations | Rationale & Expertise |
| Palladium Catalyst | Classic: Pd(PPh₃)₄, Pd(OAc)₂Modern Pre-catalysts: XPhos Pd G2, BrettPhos Pd G3 | Modern catalysts with bulky, electron-rich phosphine ligands often provide higher turnover numbers, allowing for lower catalyst loadings (0.1-1 mol%), milder temperatures, and broader substrate scope, including less reactive aryl chlorides.[13][17][18] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N (less common) | The base is essential for activating the boronic acid.[13] K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is a strong activator but can promote protodeboronation if not carefully controlled. The choice of base should be matched with the solvent and substrate.[4][12] |
| Solvent | Aqueous Mixtures: Dioxane/H₂O, Toluene/H₂O, DME/H₂O, EtOH/H₂O | A biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.[4] The choice of organic solvent can influence reaction rates and catalyst stability. Degassing the solvent (e.g., by sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 60°C to 110°C | Most reactions proceed efficiently between 80-100°C.[1] Lower temperatures may be possible with highly active modern catalysts, which can be beneficial for thermally sensitive substrates.[17] |
| Coupling Partner (Halide) | I > Br > OTf >> Cl | The reactivity of the aryl halide partner follows this general trend.[2] While aryl chlorides are more economical, they often require more active (and expensive) catalyst systems to undergo efficient oxidative addition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Impure reagents or solvent.4. Inappropriate base or temperature. | 1. Use a fresh catalyst or a more robust pre-catalyst.2. Ensure proper degassing and inert gas technique.3. Use high-purity, dry reagents and solvents.4. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) and/or increase the temperature. |
| Significant Side Products | 1. Protodeboronation: Base is too strong or reaction time is too long.2. Homocoupling: Oxygen contamination or issues with catalyst system. | 1. Use a milder base (e.g., K₂CO₃) or a phosphate base. Reduce reaction temperature or time.2. Thoroughly degas all solvents and ensure a strict inert atmosphere throughout the reaction. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Pass the crude mixture through a short plug of silica or celite before concentration.2. Optimize the solvent system for column chromatography to improve separation. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its strategic placement of amino and cyano functional groups makes it an invaluable asset in the fields of drug discovery and materials science.[7][8] By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can effectively leverage this building block to accelerate the development of novel and impactful molecules. The protocol and optimization guide presented here serve as a robust starting point for harnessing the full synthetic potential of this important chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Mastering the Synthesis of Biaryl Scaffolds: A Detailed Protocol for Employing (3-Amino-5-cyanophenyl)boronic Acid
Introduction: The Strategic Importance of (3-Amino-5-cyanophenyl)boronic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Among the vast toolkit available to synthetic chemists, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl motifs.[1][2] These structural units are prevalent in a multitude of biologically active compounds and functional materials.
This application note provides an in-depth guide to the use of this compound, a versatile and increasingly important building block. Its unique trifunctional nature—possessing a boronic acid for coupling, a nucleophilic amino group, and an electron-withdrawing cyano group—offers a strategic entry point for the synthesis of highly substituted and functionalized biaryl compounds. Such molecules are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Chemical Properties and Reactivity Profile
This compound, with the CAS Number 913943-05-2, is a solid at room temperature.[3][4] The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the phenyl ring creates a unique electronic environment that influences its reactivity in Suzuki-Miyaura coupling reactions.
The amino group, a moderately activating and ortho-, para-directing group, can potentially coordinate with the palladium catalyst, which may influence the catalytic cycle.[5] Conversely, the cyano group is a strongly deactivating, meta-directing group that can impact the nucleophilicity of the boronic acid. Understanding this electronic interplay is crucial for the rational selection of reaction parameters to achieve optimal yields and minimize side reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds. The catalytic cycle, which is central to this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling and is highly dependent on the specific substrates being used.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions may be necessary for different aryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Key Considerations and Optimization Strategies
The successful application of this compound in Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters.
Table 1: Optimization of Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | The choice of catalyst and ligand is critical. For substrates with potentially coordinating groups like amines, bulky electron-rich phosphine ligands such as SPhos or XPhos can be beneficial in promoting the reductive elimination step and preventing catalyst inhibition.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species.[2] The choice of base can influence the reaction rate and yield, with stronger bases sometimes being more effective, though this needs to be balanced with substrate compatibility. |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can affect the solubility of the reactants and the overall reaction kinetics. |
| Temperature | 80-110 °C | The reaction temperature significantly impacts the reaction rate. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or reactants. Microwave irradiation can be an effective technique to shorten reaction times.[5] |
Purification of Polar Biaryl Products
The products resulting from the coupling of this compound will contain both an amino and a cyano group, rendering them relatively polar. This can present challenges during purification.
-
Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography can be a valuable alternative.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for obtaining highly pure material.
Conclusion: A Versatile Building Block for Advanced Synthesis
This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with the rational selection of reaction conditions, enables chemists to harness the full potential of this valuable building block. The protocols and insights provided in this application note serve as a robust foundation for researchers to confidently and successfully incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
The Strategic deployment of (3-Amino-5-cyanophenyl)boronic Acid in Contemporary Medicinal Chemistry: A Guide for Researchers
Introduction: In the landscape of modern drug discovery, the rational design and efficient synthesis of novel therapeutic agents are paramount. Specific structural motifs often emerge as "privileged scaffolds" due to their favorable interactions with biological targets. (3-Amino-5-cyanophenyl)boronic acid has solidified its position as a critical building block in medicinal chemistry, particularly for the construction of complex biaryl and heteroaryl structures that are central to many targeted therapies. Its unique trifunctional nature—a nucleophilic amino group, an electron-withdrawing cyano moiety, and a versatile boronic acid handle—offers medicinal chemists a powerful tool for intricate molecular engineering. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and furnishes detailed protocols for its practical implementation in the laboratory.
The Significance of the 3-Amino-5-cyano Substitution Pattern
The strategic placement of the amino and cyano groups on the phenylboronic acid scaffold is not arbitrary; it is a deliberate design choice that imparts specific and advantageous properties to the resulting drug candidates. The interplay of these functional groups influences the electronic and conformational characteristics of the molecule, which in turn dictates its binding affinity and selectivity for a given biological target.
-
The Amino Group: The amino group, being a hydrogen bond donor and a potential site for further derivatization, often plays a crucial role in establishing key interactions within the active site of a target protein. Its basicity can also be modulated to optimize pharmacokinetic properties such as solubility and cell permeability.
-
The Cyano Group: As a potent electron-withdrawing group, the cyano moiety can significantly influence the electronic distribution of the aromatic ring. This can enhance the acidity of the boronic acid, potentially facilitating the transmetalation step in Suzuki-Miyaura coupling reactions. Furthermore, the linear and rigid nature of the cyano group can be exploited to probe specific regions of a binding pocket and can act as a hydrogen bond acceptor.
The combination of an electron-donating amino group and an electron-withdrawing cyano group in a meta-relationship creates a unique electronic environment that can be advantageous for achieving high potency and selectivity in drug candidates.
Application Showcase: Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors
A prime example of the utility of this compound is in the synthesis of inhibitors for the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] Trk kinases are implicated in the growth and survival of various cancer cell types, making them attractive targets for oncology drug discovery. The general structure of many Trk inhibitors features a biaryl core, where one of the aryl rings is often a substituted pyrazole. This compound serves as a key precursor for introducing the aminocyanophenyl moiety into this core structure.
The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrazole derivative. This reaction forges a critical carbon-carbon bond, assembling the biaryl scaffold of the final drug candidate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of a biaryl scaffold, a common core in many kinase inhibitors.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with a Halogenated Heterocycle
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide, a key step in the synthesis of many kinase inhibitors.[2]
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification supplies (Silica gel for column chromatography, appropriate eluents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the heteroaryl halide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane and water mixture (4:1) to the flask. The typical concentration is 0.1 M with respect to the heteroaryl halide.
-
Reaction Execution: Stir the reaction mixture vigorously at 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings, effective for a broad range of substrates.[2]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.
-
Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial to maintain catalytic activity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 3-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 6 | 80-90 |
| 3 | 2-Chlorobenzonitrile | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 75-85 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a versatile and highly valuable building block for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this reagent in their own drug discovery endeavors. As our understanding of disease biology deepens, the demand for such sophisticated and versatile chemical tools will undoubtedly continue to grow, solidifying the importance of this compound in the future of medicine.
References
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Using (3-Amino-5-cyanophenyl)boronic Acid
Introduction: The Strategic Advantage of a Trifunctional Synthon
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to engage in specific, three-dimensional interactions with biological targets. The challenge and opportunity for chemists lie in the efficient construction of novel and complex heterocyclic architectures. Boronic acids have emerged as indispensable tools in this endeavor, primarily through their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability.[3][4][5]
This guide focuses on a particularly powerful, yet underutilized, building block: (3-Amino-5-cyanophenyl)boronic acid (CAS No. 913943-05-2).[6][7] This molecule is not a simple arylboronic acid; it is a trifunctional synthon. The strategic arrangement of a boronic acid, a nucleophilic amino group, and an electrophilic cyano group on a single phenyl ring provides a unique platform for convergent and divergent synthetic strategies. This document elucidates the reactivity of this synthon and provides detailed protocols for its application in constructing novel heterocyclic frameworks relevant to drug discovery and materials science.
The Unique Reactivity Profile of this compound
The power of this reagent lies in the orthogonal reactivity of its three functional groups, which can be addressed sequentially or in tandem to build molecular complexity. Understanding the role of each group is critical to designing efficient synthetic routes.
-
The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone for C-C bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling.[5] It readily reacts with a wide range of aryl and heteroaryl halides or triflates, allowing for the introduction of diverse substituents or the initial tethering of a partner for subsequent cyclization. Its reactivity is generally tolerant of the other functional groups under standard conditions.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile. It is the key to forming nitrogen-containing heterocycles through reactions such as condensation with carbonyls, acylation followed by cyclization, or direct C-N bond-forming reactions. Its position meta to the other groups allows for the formation of five, six, or seven-membered rings.
-
The Cyano Group (-C≡N): This group serves a dual purpose. As a strong electron-withdrawing group, it influences the electronics of the phenyl ring, affecting the kinetics of coupling reactions. More importantly, it is a versatile synthetic handle that can be transformed into other functional groups or directly participate in ring-forming reactions. Common transformations include its conversion to a tetrazole ring, hydrolysis to a carboxylic acid, or reduction to an aminomethyl group.
Figure 1: The orthogonal reactivity of the three key functional groups in this compound.
Core Synthetic Strategy: Sequential Suzuki Coupling and Intramolecular Cyclization
A highly effective strategy for building complex, fused heterocyclic systems is a two-step sequence: an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization that engages the amino or cyano group. This approach allows for the modular assembly of diverse structures.
Causality Behind the Strategy: By first forming the C-C bond, we construct the complete carbon skeleton of the target molecule. The subsequent cyclization is an intramolecular process, which is kinetically and thermodynamically favored over competing intermolecular reactions, often leading to cleaner reactions and higher yields. The choice of coupling partner dictates the type of heterocycle that will be formed in the second step.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The success of the first step hinges on the palladium-catalyzed Suzuki-Miyaura reaction. A fundamental understanding of its mechanism is crucial for troubleshooting and optimization. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a heteroaryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.[10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of a Novel Benzodiazepine Derivative
This protocol demonstrates the synthesis of a biaryl intermediate via Suzuki coupling, followed by an acid-catalyzed intramolecular cyclization engaging the amino group to form a benzodiazepine scaffold, a privileged structure in medicinal chemistry.
Part A: Suzuki-Miyaura Coupling
Workflow:
Figure 3: Workflow for the initial Suzuki-Miyaura coupling step.
Materials:
-
This compound (1.0 eq)
-
2-Bromobenzoic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, 2-bromobenzoic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the catalyst, Pd(dppf)Cl₂.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-Amino-5-cyanophenyl)benzoic acid.
Part B: Intramolecular Amide Cyclization
Step-by-Step Methodology:
-
Suspend the crude 2-(3-Amino-5-cyanophenyl)benzoic acid from Part A in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature. A solid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold toluene and then hexane.
-
Dry the product under vacuum to yield the target benzodiazepine derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable catalyst effective for a wide range of aryl couplings. The dppf ligand is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions. |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system that solubilizes both organic and inorganic reagents, facilitating the reaction. Water is crucial for the catalytic cycle.[12] |
| Cyclization Catalyst | p-TSA | A strong acid catalyst that protonates the carboxylic acid, making it a more potent electrophile for the intramolecular attack by the amino group. |
Application Protocol 2: Post-Coupling Modification for Tetrazole Synthesis
This protocol illustrates how the cyano group can be used as a synthetic handle after an initial Suzuki-Miyaura coupling to generate a biaryl-tetrazole, a common bioisostere for a carboxylic acid in drug design.
Materials:
-
Biaryl nitrile intermediate (from a Suzuki coupling, e.g., 3'-Amino-5'-bromo-[1,1'-biphenyl]-3-carbonitrile) (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Triethylamine hydrochloride (Et₃N·HCl) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas or allow contact with strong acids.
-
To a round-bottom flask, add the biaryl nitrile intermediate, sodium azide, and triethylamine hydrochloride.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours). The disappearance of the nitrile peak in the IR spectrum is also a good indicator.
-
Cool the reaction to room temperature. Carefully pour the mixture into a beaker of stirred, acidified water (1M HCl).
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual salts.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure tetrazole product.
Troubleshooting and Key Considerations
-
Protodeboronation: Phenylboronic acids can sometimes undergo protodeboronation (replacement of -B(OH)₂ with -H), especially under harsh basic or acidic conditions or prolonged heating. To mitigate this, use the mildest effective base and the lowest possible reaction temperature. Ensure the reaction is run under a fully inert atmosphere.
-
Low Coupling Yields: If yields are low, consider a different palladium catalyst/ligand system. For electron-deficient halides, a more electron-rich ligand might be beneficial. For sterically hindered substrates, a bulkier ligand like SPhos or XPhos may improve results.[13]
-
Amino Group Interference: While the amino group is generally compatible, it can sometimes coordinate to the palladium center, inhibiting catalysis. If this is suspected, temporary protection of the amine as a Boc-carbamate or amide may be necessary, although this adds steps to the synthesis.
-
Reaction Monitoring: The polarity of the starting materials, intermediates, and products can vary significantly. Develop a robust TLC system (e.g., using a combination of hexane, ethyl acetate, and a small amount of methanol or triethylamine) to accurately track reaction progress.
Conclusion
This compound is a uniquely versatile building block that enables the rapid and efficient synthesis of complex heterocyclic compounds. By leveraging the distinct and predictable reactivity of its three functional groups, researchers can design elegant and modular synthetic routes to novel molecular architectures. The protocols outlined in this document provide a foundational framework for exploiting this synthon's potential in the fields of drug discovery, agrochemicals, and materials science, offering a strategic advantage in the quest for new functional molecules.
References
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. scbt.com [scbt.com]
- 8. Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition (2000) | Luis M. Alcazar-Roman | 196 Citations [scispace.com]
- 10. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 11. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Amino-5-cyanophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Amino-5-cyanophenyl)boronic Acid in Medicinal Chemistry
This compound is a versatile building block in modern drug discovery and organic synthesis. Its trifunctional nature, featuring a boronic acid, an amino group, and a cyano group, offers a rich platform for the construction of complex molecular architectures. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The strategic placement of the amino and cyano groups provides opportunities for further functionalization, influencing the electronic properties and biological activity of the resulting molecules. These attributes make this compound a valuable reagent in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides detailed application notes and protocols for key palladium-catalyzed reactions involving this compound, with a focus on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of catalysts, ligands, and reaction conditions.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[1][2] When employing this compound, the reaction facilitates the introduction of the 3-amino-5-cyanophenyl motif onto a variety of aromatic and heteroaromatic systems.
Causality Behind Experimental Choices
The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the boronic acid presents unique considerations for catalyst and condition selection. The amino group can potentially coordinate to the palladium center, inhibiting catalysis, while the cyano group influences the electronic properties of the arylboronic acid. To ensure a successful coupling, a judicious choice of catalyst, ligand, base, and solvent system is paramount.
-
Catalyst and Ligand: A robust palladium(0) source is essential for initiating the catalytic cycle.[3] For substrates with potentially coordinating groups like the amine in our target molecule, sterically hindered and electron-rich phosphine ligands are often employed.[4] Ligands such as SPhos, XPhos, or RuPhos can promote the desired cross-coupling by stabilizing the palladium center and facilitating the reductive elimination step.[5]
-
Base: The choice of base is critical for the activation of the boronic acid in the transmetalation step.[6] An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective and compatible with a wide range of functional groups.
-
Solvent: A polar aprotic solvent system, often a mixture with water, is commonly used to dissolve the various components of the reaction.[7] A mixture of 1,4-dioxane and water is a standard choice, providing a good balance of polarity for both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 12 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] This reaction enables the coupling of an amine with an aryl halide, providing a direct route to arylamines.[10][11] In the context of this compound, this methodology is typically used to couple a primary or secondary amine to an aryl halide, with the boronic acid serving as a functional handle for subsequent transformations.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand: As with the Suzuki-Miyaura coupling, sterically hindered and electron-rich phosphine ligands are crucial for efficient C-N bond formation.[4] Ligands from the Buchwald and Hartwig groups, such as Josiphos, Xantphos, or BrettPhos, are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel, add the aryl bromide, sodium tert-butoxide, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the primary amine.
-
Stir the reaction mixture at 80-110 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][15] While this compound itself is not a direct partner in the Sonogashira coupling, it can be readily converted to the corresponding aryl halide (e.g., via a Sandmeyer reaction on the amino group followed by halogenation) to serve as a substrate. Alternatively, the biaryl products from a preceding Suzuki-Miyaura coupling can be halogenated and then subjected to Sonogashira coupling.
Causality Behind Experimental Choices
The Sonogashira coupling requires careful control of reaction conditions to ensure high yields and prevent side reactions such as the homocoupling of the alkyne (Glaser coupling).
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt (typically CuI) is the classic system for Sonogashira couplings.[16] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used.
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Detailed Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
Materials:
-
Aryl iodide (derived from this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel, add the aryl iodide, palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-50 °C) can be applied to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated ammonium salts.
-
Wash the celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Troubleshooting and Considerations
-
Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider increasing the catalyst loading, using a more active ligand, or screening different bases. Protodeboronation (loss of the boronic acid group) can be an issue; using a less aqueous solvent system or a milder base might be beneficial.[17]
-
Catalyst Deactivation: The amino group on the substrate can potentially coordinate to the palladium catalyst, leading to deactivation. Using bulky ligands can help mitigate this issue. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may be necessary.
-
Homocoupling in Sonogashira Reactions: The formation of a diacetylene byproduct (Glaser coupling) can be minimized by ensuring strictly anaerobic conditions and by using a slight excess of the aryl halide.
-
Purification: The products of these palladium-catalyzed reactions can sometimes be challenging to purify due to residual catalyst and ligands.[18][19] Careful column chromatography is often required. In some cases, treatment with a scavenger resin can help remove palladium residues.
V. Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.[14][20]
-
Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are precious metals and should be handled with care to avoid waste. Many are air- and moisture-sensitive and should be stored under an inert atmosphere.
-
The bases used in these reactions, such as sodium tert-butoxide, are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
The solvents used, such as 1,4-dioxane and toluene, are flammable and have associated health risks. Handle them in a well-ventilated area and away from ignition sources.
VI. References
-
Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
SAFETY DATA SHEET - 3-Aminophenylboronic acid monohydrate. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride. Fisher Scientific. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. --INVALID-LINK--
-
Palladium Detection for API Purification. Arbor Assays. --INVALID-LINK--
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. --INVALID-LINK--
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. --INVALID-LINK--
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. --INVALID-LINK--
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. --INVALID-LINK--
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. --INVALID-LINK--
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. --INVALID-LINK--
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. --INVALID-LINK--
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with phenylboronic acid. ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. Organic Synthesis. --INVALID-LINK--
-
Aminative Suzuki–Miyaura coupling. Science. --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
The Suzuki Reaction. Myers Research Group, Harvard University. --INVALID-LINK--
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. --INVALID-LINK--
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. --INVALID-LINK--
-
Organic Letters Ahead of Print. ACS Publications. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Versatility of (3-Amino-5-cyanophenyl)boronic Acid for Advanced Biological Probes
Introduction: A Multifunctional Scaffold for Biological Inquiry
In the landscape of chemical biology and drug development, the ability to selectively visualize and interact with biological targets is paramount. (3-Amino-5-cyanophenyl)boronic acid has emerged as a highly valuable and versatile scaffold for the design and synthesis of sophisticated biological probes.[1][2][3][4] Its unique trifunctional nature, featuring a boronic acid, an aromatic amine, and a cyano group, provides a rich platform for chemical modification. This allows for the tailored development of probes for a wide array of applications, including fluorescent imaging, protein labeling, and the detection of biologically relevant molecules.[5][6][7]
The boronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is fundamental to the detection of saccharides and glycoproteins, which are often overexpressed on the surface of cancer cells.[6][8][9][10] The primary aromatic amine serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and diazotization, enabling the conjugation of fluorophores, affinity tags, or therapeutic agents.[11][12][13] Finally, the cyano group, an electron-withdrawing substituent, can modulate the electronic properties of the aromatic ring and the reactivity of the other functional groups.[1][14] It can also serve as a reactive site for further chemical elaboration.[15][16][17]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and showcase the diverse applications of the resulting biological probes.
Chemical Reactivity and Strategic Functionalization
The successful design of a biological probe hinges on the selective and efficient modification of the this compound scaffold. Understanding the distinct reactivity of each functional group is crucial for devising a logical and effective synthetic strategy.
-
The Boronic Acid Group: This Lewis acidic functional group is the cornerstone for targeting diol-containing biomolecules.[10] Its interaction with diols is a dynamic covalent reaction, forming five- or six-membered cyclic boronate esters.[18] This reversible binding is highly dependent on pH, with stable ester formation generally favored under slightly alkaline conditions. This pH sensitivity can be exploited to design probes that respond to specific physiological environments.
-
The Amino Group: As a nucleophile, the primary aromatic amine is a prime site for conjugation. Its reactivity allows for the attachment of a wide range of functionalities through robust and well-established chemical reactions.
-
Amide Bond Formation: This is one of the most common and reliable methods for attaching reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or drug molecules.[19][20][21][22] The reaction typically involves activating a carboxylic acid partner with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), to form a reactive intermediate that readily reacts with the amine.[22]
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt opens up a plethora of synthetic possibilities.[12][23] Diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halides or other functional groups, and azo coupling to form vibrant chromophores.[12][24]
-
-
The Cyano Group: While often considered more inert than the other two functional groups, the cyano group offers unique opportunities for probe modification and modulation of properties.
-
Electronic Modulation: As a strong electron-withdrawing group, the cyano substituent influences the pKa of the boronic acid and the nucleophilicity of the amino group, thereby fine-tuning the probe's reactivity and binding characteristics.[1][14]
-
Chemical Transformation: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for conjugation. It can also participate in cycloaddition reactions or act as a precursor for the synthesis of heterocyclic systems.[15][25] Furthermore, the cyano group itself can be a target for nucleophilic attack in certain probe designs.[17]
-
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the key functionalization reactions of this compound.
Protocol 1: Amide Coupling for Fluorophore Conjugation
This protocol details the conjugation of a generic carboxylate-containing fluorophore (e.g., a cyanine or rhodamine derivative) to the amino group of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylate-containing fluorophore
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M HCl
-
Saturated NaCl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Activation of the Fluorophore:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylate-containing fluorophore (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the NHS-ester by TLC.
-
Rationale: EDC activates the carboxylic acid, which then reacts with NHS to form a more stable and amine-reactive NHS-ester. This two-step activation in one pot is a common strategy to improve coupling efficiency.[21]
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Slowly add the solution of the activated fluorophore (from step 1) to the solution of the boronic acid.
-
Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC activation and to ensure the amino group of the boronic acid is deprotonated and thus more nucleophilic.[19]
-
-
Work-up and Purification:
-
Quench the reaction by adding 0.1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Rationale: The acidic wash removes unreacted amine and basic impurities, while the brine wash removes residual water. Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.
-
Data Presentation:
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Fluorophore-conjugated Probe | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: Spectroscopic properties of the synthesized fluorescent probe.
Protocol 2: Diazotization and Azo Coupling for Chromophore Synthesis
This protocol describes the conversion of the amino group to a diazonium salt, followed by coupling with an electron-rich aromatic compound (e.g., phenol or aniline derivative) to create an azo dye-based probe.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Electron-rich coupling partner (e.g., phenol)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Rationale: The reaction is performed at low temperatures because diazonium salts are unstable and can decompose at higher temperatures.[23] The excess acid is necessary to generate nitrous acid in situ and to prevent the diazonium salt from coupling with the unreacted amine.[26]
-
-
Azo Coupling:
-
In a separate beaker, dissolve the electron-rich coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from step 1) to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 5 °C.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring for 30-60 minutes in the ice bath.
-
Rationale: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is typically carried out in alkaline conditions for phenol coupling partners and acidic conditions for aniline coupling partners to ensure the coupling partner is in its most activated form.[12]
-
-
Isolation and Purification:
-
Collect the azo dye precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure azo dye probe.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key experimental workflow and a conceptual signaling pathway.
A workflow for the functionalization of this compound.
A conceptual signaling mechanism for a 'turn-on' fluorescent boronic acid probe.
Applications in Biological Research and Drug Development
The functionalized derivatives of this compound have found widespread use in various research and development areas.
-
Fluorescent Cellular Imaging: Probes conjugated with fluorophores are extensively used for imaging specific cellular components or processes.[27][28] For instance, probes designed to bind to sialic acid, a sugar often overexpressed on cancer cells, can be used for tumor cell visualization and diagnosis.[7][10] The choice of fluorophore can be tailored for different imaging modalities, such as confocal microscopy or flow cytometry.[29][30]
-
Protein Labeling and Immobilization: The ability to attach this scaffold to proteins via the amino group allows for the introduction of a boronic acid handle onto the protein of interest.[11] This can be used for subsequent immobilization on a diol-containing surface or for studying protein-carbohydrate interactions.
-
Sensing of Reactive Oxygen Species (ROS): Boronic acids can be designed to react with certain ROS, such as hydrogen peroxide, leading to a change in their fluorescence properties.[5] This enables the development of probes for monitoring oxidative stress in cells, which is implicated in numerous diseases.[5]
-
Targeted Drug Delivery: By conjugating a therapeutic agent to the this compound scaffold, it is possible to create a drug delivery system that targets cells overexpressing specific cell-surface carbohydrates.[7] This approach can enhance the efficacy of the drug while minimizing off-target side effects.
Conclusion and Future Perspectives
This compound represents a powerful and adaptable platform for the creation of innovative biological probes. Its trifunctional nature allows for a modular and strategic approach to probe design, enabling the fine-tuning of properties such as targeting specificity, signaling mechanism, and therapeutic payload. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the full potential of this versatile building block. Future advancements in this field will likely focus on the development of probes with enhanced photophysical properties, improved biocompatibility, and the ability to function in complex biological environments for in vivo imaging and therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. scbt.com [scbt.com]
- 4. 3-amino-5-cyanophenylboronicacid|BLD Pharm [bldpharm.com]
- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazotisation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide | MDPI [mdpi.com]
- 17. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Amide Synthesis [fishersci.dk]
- 20. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 21. hepatochem.com [hepatochem.com]
- 22. growingscience.com [growingscience.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 27. mdpi.com [mdpi.com]
- 28. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 29. biorxiv.org [biorxiv.org]
- 30. caymanchem.com [caymanchem.com]
step-by-step guide for a specific reaction with (3-Amino-5-cyanophenyl)boronic acid
Application Note & Protocol
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Scaffold using (3-Amino-5-cyanophenyl)boronic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3'-Amino-5'-cyano-[1,1'-biphenyl]-2-methoxy via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the reaction between this compound and 2-bromoanisole, offering a robust method for constructing C(sp²)–C(sp²) bonds. This application note is intended for researchers in synthetic chemistry and drug development, providing not only a step-by-step protocol but also a discussion of the reaction mechanism, key experimental considerations, and the rationale behind the chosen conditions. The goal is to equip scientists with a reliable and reproducible method for utilizing this valuable building block in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of this compound
The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[2] this compound is a particularly valuable bifunctional building block. The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino and cyano groups provide strategic points for further functionalization or for modulating the electronic properties of the target molecule.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the premier method for forging carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][4] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6] This protocol focuses on a specific application: the coupling of this compound with 2-bromoanisole, demonstrating a practical route to a substituted biaryl system.
Reaction Principle & Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[3]
-
Transmetalation: The organoboron compound (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. The base is crucial as it forms a boronate complex (e.g., [Ar²-B(OH)₃]⁻), which enhances the nucleophilicity of the Ar² group, facilitating the transfer to the electrophilic palladium center.[5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 3'-Amino-5'-cyano-[1,1'-biphenyl]-2-methoxy
This protocol details the reaction of this compound with 2-bromoanisole.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |
| This compound | 913943-05-2 | 161.96 | 1.2 equiv. | 194 mg |
| 2-Bromoanisole | 578-57-4 | 187.04 | 1.0 equiv. | 187 mg (134 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 equiv. | 4.5 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.50 | 0.04 equiv. | 16.4 mg |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 3.0 equiv. | 637 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 5.0 mL |
| Water, degassed | 7732-18-5 | 18.02 | - | 1.0 mL |
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling reactions involving electron-rich and sterically hindered substrates.[7] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing hydrolysis of the cyano group or other unwanted side reactions.[8]
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings, ensuring solubility for both the organic substrates and the inorganic base.[9]
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (194 mg, 1.2 mmol), 2-bromoanisole (187 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) and degassed water (1.0 mL) to the flask.
-
The mixture should appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. To monitor by TLC, take a small aliquot, dilute with ethyl acetate, and spot on a silica plate. A typical eluent system would be 30% ethyl acetate in hexanes.
-
-
Workup:
-
Once the reaction is complete (consumption of the limiting reagent, 2-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3'-Amino-5'-cyano-[1,1'-biphenyl]-2-methoxy as a solid. An expected yield is typically in the range of 75-90%.
-
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere. | Ensure reagents are pure and solvents are anhydrous. Use fresh catalyst. Ensure proper degassing and a good inert seal. |
| Low reaction temperature or insufficient time. | Increase temperature slightly (e.g., to 100 °C) or extend reaction time. | |
| Side Product Formation | Homocoupling of the boronic acid. | Ensure a 1.2:1 ratio of boronic acid to aryl halide. Lowering catalyst loading might help. |
| Protodeborylation (loss of -B(OH)₂ group). | Ensure the base is not too strong and the reaction is not heated for an excessively long time. Use freshly degassed water. |
Conclusion
This application note provides a validated and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with 2-bromoanisole. The methodology is robust, high-yielding, and leverages a commercially available and highly efficient catalyst system. By explaining the rationale behind the procedural choices, this guide serves as a practical tool for chemists to successfully synthesize complex biaryl structures, enabling further exploration in drug discovery and materials science programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Topic: Experimental Setup for Reactions with (3-Amino-5-cyanophenyl)boronic acid
An Application Note and Protocol Guide for Researchers
Abstract
(3-Amino-5-cyanophenyl)boronic acid is a versatile trifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitrile, and a reactive boronic acid, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its applications in two cornerstone cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N bond formation. By explaining the causality behind procedural choices and providing detailed, field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this reagent's synthetic potential.
Reagent Profile and Handling
This compound is a stable, crystalline solid, but like many aminophenylboronic acids, it requires careful handling to ensure its integrity and achieve reproducible results.[1]
Key Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 913943-05-2 | [2][3] |
| Molecular Formula | C₇H₇BN₂O₂ | [2][3] |
| Molecular Weight | 162.0 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Storage | Store under inert atmosphere, refrigerated (-20°C to 4°C) and protected from light.[5] |
Expert Insights on Handling and Stability:
-
Form: This reagent is often supplied as the free base or as a hydrochloride salt.[4] The salt form generally exhibits greater shelf stability but requires the use of at least one extra equivalent of base in reactions to neutralize the HCl before the desired catalytic cycle can proceed.
-
Protodeboronation: Boronic acids can undergo protodeboronation (loss of the -B(OH)₂ group) in the presence of moisture or protic solvents, particularly under non-optimal pH conditions.[6] Always use anhydrous solvents where specified and handle the reagent quickly in ambient air.
-
Oxidation: The amino group makes the aromatic ring electron-rich and susceptible to oxidation, which can lead to discoloration and the formation of impurities. Store under an inert gas (Argon or Nitrogen) to minimize oxidative degradation.
Application I: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, a common motif in pharmacologically active compounds.[7][8] The reaction couples the boronic acid with an aryl or vinyl halide/triflate.[9]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][10]
Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Causality of Component Selection
-
Palladium Catalyst: The primary amine in the substrate can coordinate to the palladium center, potentially inhibiting catalysis.[11] To overcome this, catalysts with bulky, electron-rich phosphine ligands are preferred. These ligands accelerate the reductive elimination step and stabilize the Pd(0) state.
-
Pd(PPh₃)₄: A reliable, general-purpose catalyst, but can be sensitive to air.[12]
-
Pd(dppf)Cl₂: Excellent for challenging substrates due to the wide bite angle of the dppf ligand, which promotes efficient reductive elimination.[12]
-
Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos): Buchwald-type ligands are highly effective for coupling with less reactive aryl chlorides and for substrates prone to catalyst inhibition.[12]
-
-
Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[13]
-
K₂CO₃ / Cs₂CO₃: Strong inorganic bases suitable for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective for difficult couplings.
-
K₃PO₄: A moderately strong base often used with sterically hindered substrates.[11]
-
-
Solvent: A mixture of an organic solvent and water is typical. The water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.
-
Dioxane/Water or Toluene/Water: Common choices that provide a good balance of polarity and azeotropically remove water if needed.[11]
-
DMF or Acetonitrile: Polar aprotic solvents that can also be effective.
-
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
1. Reagent Preparation:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL, degassed)
-
Deionized Water (1 mL, degassed)
2. Reaction Setup (Inert Atmosphere):
-
Place the aryl bromide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ into a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Using syringes, add the degassed 1,4-dioxane followed by the degassed water. A brief effervescence may be observed.
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Application II: Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam coupling is a powerful method for forming aryl-heteroatom bonds, particularly C-N and C-O bonds.[14][15] It offers a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination and is often conducted under milder, aerobic conditions.[14][15][16] In this context, this compound serves as the arylating agent for various amines, amides, or heterocycles.
Mechanistic Rationale
The precise mechanism can vary but generally involves the formation of a copper(II)-aryl species via transmetalation. This intermediate coordinates with the amine nucleophile. A subsequent reductive elimination, possibly from a Cu(III) intermediate generated via oxidation or disproportionation, forges the C-N bond and produces a Cu(I) species, which is then re-oxidized to Cu(II) by an external oxidant (typically O₂ from the air) to complete the cycle.[6][15][16]
Caption: Fig 2. A proposed catalytic cycle for the Chan-Lam reaction.
Causality of Component Selection
-
Copper Source: Copper(II) acetate is the most common and cost-effective catalyst.[14] Its dimeric "paddlewheel" structure is believed to be important for the reaction mechanism.[6] Other sources like Cu(OTf)₂ can also be effective.[17]
-
Base: The reaction is often tolerant of a wide pH range. Sometimes, no external base is needed. When required, a mild organic base is used to facilitate deprotonation of the nucleophile without interfering with the copper catalyst.
-
Pyridine or Triethylamine (Et₃N): Common choices that can also act as ligands for the copper center.
-
-
Solvent: Aprotic solvents are generally preferred.
-
Atmosphere: Unlike palladium catalysis, the Chan-Lam coupling is typically run open to the air, as molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[14]
Detailed Protocol: Chan-Lam N-Arylation
This protocol describes the N-arylation of a generic secondary amine with this compound.
1. Reagent Preparation:
-
Secondary Amine (e.g., Morpholine) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 mmol, 1.0 equiv, stoichiometric) or (0.1 mmol, 10 mol%, catalytic)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
4 Å Molecular Sieves (approx. 200 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
2. Reaction Setup (Aerobic):
-
To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add the anhydrous DCM, followed by the secondary amine and pyridine.
-
Leave the flask open to the air (a reflux condenser can be fitted loosely on top if heating is required).
3. Reaction Execution:
-
Stir the mixture vigorously at room temperature. The reaction is often visibly blue or green due to the Cu(II) species.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours to reach completion at room temperature. Gentle heating (40 °C) can accelerate the reaction if needed.
4. Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue may be dissolved in ethyl acetate and washed with aqueous ammonia or EDTA solution to remove residual copper.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel to isolate the desired N-aryl amine.
General Experimental Workflow
The following diagram illustrates a typical laboratory workflow for setting up a cross-coupling reaction under an inert atmosphere, as detailed in the Suzuki-Miyaura protocol.
Caption: Fig 3. Standard workflow for an inert atmosphere cross-coupling reaction.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.913943-05-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-chemical.com]
- 5. 89415-43-0|(4-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the yield of a Suzuki coupling with (3-Amino-5-cyanophenyl)boronic acid
Topic: Optimizing the Yield of Suzuki Coupling with (3-Amino-5-cyanophenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with electronically challenging substrates. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions specifically tailored to the use of this compound, a substrate known for its unique reactivity profile.
Understanding the Challenge: The Reactivity of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling reactions. Its structure contains two opposing functional groups that significantly influence its reactivity:
-
The Cyano (-CN) Group: As a potent electron-withdrawing group, the cyano moiety deactivates the boronic acid. This electronic deficiency makes the crucial transmetalation step of the catalytic cycle more difficult, often leading to sluggish or incomplete reactions.[1]
-
The Amino (-NH₂) Group: This electron-donating group can act as a Lewis base. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles or substrates.[2][3]
Successfully coupling this substrate requires a carefully optimized protocol that balances the need to activate the electron-deficient boronic acid without promoting side reactions or catalyst poisoning.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when using this compound and provides actionable solutions grounded in mechanistic principles.
Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the primary causes and how can I improve the conversion?
Low conversion is the most frequent issue and typically points to a suboptimal combination of catalyst, ligand, base, or solvent. The problem often lies in one of the key steps of the catalytic cycle: oxidative addition or transmetalation.[4]
Root Cause Analysis & Corrective Actions
-
Inefficient Catalyst System: The combination of an electron-deficient boronic acid and a potentially coordinating amine group requires a highly active and robust catalyst system.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient here. The oxidative addition step with many aryl halides is often the rate-determining step, but with this deactivated boronic acid, transmetalation can also be a bottleneck. Furthermore, catalyst inhibition by the amine group is a significant concern.[3]
-
Solution: Employ modern, highly active catalyst systems known for their effectiveness with challenging substrates.
-
Ligands: Use bulky, electron-rich phosphine ligands. These ligands accelerate both oxidative addition and the final reductive elimination step while their steric bulk helps prevent the amine group from poisoning the palladium center.[1][5][6] Excellent choices include Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃).[5][7]
-
Palladium Source: Pair these ligands with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, use pre-formed precatalysts (e.g., XPhos Pd G2/G3), which often show superior activity and reproducibility.[8]
-
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10][11] However, the wrong base can either be too weak to be effective or too strong, leading to decomposition.
-
Expert Insight: For electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the active boronate complex.[5]
-
Solution:
-
Screen Stronger, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for difficult couplings.[5][8] They are sufficiently basic to promote boronate formation without causing significant hydrolysis of the cyano group or other sensitive functionalities.
-
Phase Transfer: Ensure the base is soluble enough to be effective. Using a mixed solvent system like Dioxane/Water or THF/Water helps solubilize inorganic bases.[9] The base's role is not just to form the boronate but also to participate in the metathesis step after oxidative addition.[9]
-
-
-
Incorrect Solvent Choice: The solvent must solubilize all reaction components (aryl halide, boronic acid, base, and catalyst) and can significantly influence reaction kinetics.[12]
-
Expert Insight: Solvent polarity can affect the stability of catalytic intermediates.[13][14] For Suzuki couplings, ethereal solvents in combination with water are a reliable starting point.
-
Solution: A screen of common solvent systems is recommended.
-
Standard Systems: 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio) are excellent starting points.[5]
-
Aprotic Polar Solvents: Solvents like DMF can sometimes improve solubility and reaction rates but should be used with caution as they can be difficult to remove and may participate in side reactions at high temperatures.[12][15]
-
Aromatic Solvents: Toluene can also be effective, particularly at higher temperatures.[9]
-
-
Summary Table: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | High activity and stability. Precatalysts offer reproducibility.[7][8] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligand accelerates key steps and prevents catalyst poisoning.[3][5] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for activating electron-deficient boronic acids.[8][16] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Good balance of solubility for both organic and inorganic components.[5][9] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. Monitor for decomposition.[5] |
Q2: I'm observing significant byproduct formation, especially 3-amino-5-cyanobenzene from protodeboronation. How can I suppress this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common and often significant issue with electron-deficient arylboronic acids, which are more susceptible to this pathway.[3][17]
Root Cause Analysis & Corrective Actions
-
Instability of the Boronic Acid: Free boronic acids are in equilibrium with their boroxine trimers and can be sensitive to heat and aqueous basic conditions, which promote protodeboronation.[18]
-
Expert Insight: The rate of protodeboronation increases with temperature and exposure to protic sources under basic conditions.[5] The goal is to have the rate of Suzuki coupling significantly outpace the rate of decomposition.
-
Solution:
-
Use a More Stable Boronic Acid Surrogate: This is the most effective strategy. Convert the boronic acid to a more robust derivative like a pinacol boronic ester (BPin) .[5][19] Pinacol esters are significantly more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[19] Other stable forms include MIDA boronates or potassium trifluoroborate salts.[5][20]
-
Minimize Water: While some water is often beneficial for dissolving the base, excess water can exacerbate protodeboronation. Try reducing the amount of water in the solvent system (e.g., to a 10:1 organic/water ratio) or, for highly sensitive substrates, use strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[5][18]
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[5]
-
-
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, another common side reaction that consumes starting material.[18]
-
Solution: Ensure the reaction is rigorously degassed. Use a freeze-pump-thaw technique (at least 3 cycles) for best results, or thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[5]
-
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?
A: The reaction proceeds through a three-step catalytic cycle involving a palladium(0) species.[4][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the Pd(II) complex, displacing the halide. This is the step where the new carbon-carbon bond framework is established on the metal center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex are coupled and eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q: My this compound is supplied as a hydrochloride salt. How does this affect my reaction setup?
A: The hydrochloride salt means the amino group is protonated (-NH₃⁺Cl⁻). This requires an additional equivalent of base in your reaction to neutralize the salt and free the amine before it can participate in the reaction (or interfere with the catalyst). You must add this extra equivalent on top of the 2-3 equivalents required for the Suzuki coupling itself.
Q: Can I run this reaction under completely anhydrous conditions to avoid protodeboronation?
A: Yes, anhydrous conditions can be very effective, especially if you are using a boronic ester.[5] In this case, you would use a non-aqueous soluble base like potassium trimethylsilanolate (TMSOK) or potassium tert-butoxide (KOtBu) in a dry solvent like THF or Dioxane.[18][21] This approach can significantly reduce protodeboronation but requires careful handling of reagents and solvents to exclude moisture.
Validated Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound pinacol ester with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane and Water by sparging with argon for 20 minutes. Add 10 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. nbinno.com [nbinno.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for (3-Amino-5-cyanophenyl)boronic acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Amino-5-cyanophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Understanding the Substrate: The Duality of this compound
This compound is a unique coupling partner due to the opposing electronic effects of its substituents. The amino (-NH₂) group is electron-donating, which can increase the nucleophilicity of the boronic acid but also introduces the risk of catalyst inhibition through coordination to the palladium center.[1] Conversely, the cyano (-CN) group is strongly electron-withdrawing, which can decrease the boronic acid's reactivity and make it more susceptible to protodeboronation under basic conditions.[2] This electronic push-pull nature necessitates a carefully balanced and optimized catalytic system.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during Suzuki-Miyaura reactions with this compound.
Issue 1: Low to No Product Formation with Starting Material Recovery
This is one of the most common failure modes and typically points to an issue with one of the core components of the catalytic cycle.
Possible Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.
-
Troubleshooting:
-
If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions facilitate reduction to Pd(0).[2]
-
Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2]
-
Ensure rigorous degassing of solvents and reaction vessel to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[2]
-
-
-
Inefficient Oxidative Addition: The aryl halide partner may be too electron-rich or sterically hindered.
-
Poor Transmetalation: The boronic acid is not being activated effectively.
-
Troubleshooting:
-
The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the more nucleophilic boronate species.[2]
-
Ensure the base is finely powdered for maximum surface area and solubility.
-
For inorganic bases, adding a small amount of water to a solvent like dioxane or THF can improve solubility and facilitate the formation of the active boronate.[2]
-
-
Issue 2: Significant Boronic Acid Decomposition (Protodeboronation)
You observe the formation of 3-aminobenzonitrile as a major byproduct, indicating the replacement of the -B(OH)₂ group with a hydrogen atom.
Possible Causes & Recommended Actions:
-
Harsh Basic Conditions: Electron-deficient boronic acids are particularly susceptible to protodeboronation in the presence of strong bases and water.[2]
-
Troubleshooting:
-
Switch to a milder base. Potassium fluoride (KF) is often effective and less likely to promote this side reaction.[2][3]
-
If possible, explore base-free protocols, though this may require specific ligands and conditions.
-
For highly sensitive substrates, employ strictly anhydrous conditions with a base like potassium trimethylsilanolate (KOSiMe₃).[2]
-
-
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of protodeboronation.[2]
-
Troubleshooting:
-
Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.
-
-
Issue 3: Formation of Homocoupled Byproducts
You observe the formation of a biaryl product derived from the coupling of two molecules of your aryl halide or two molecules of the boronic acid.
Possible Causes & Recommended Actions:
-
Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids.
-
Troubleshooting:
-
Implement a rigorous degassing procedure for your solvent (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes).
-
Ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
-
-
Inefficient Transmetalation: If the transmetalation step is slow, side reactions can become more competitive.
-
Troubleshooting:
-
Re-evaluate your base and solvent system to ensure efficient formation of the active boronate species.
-
Consider a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the amino group on this compound?
A1: Not necessarily. While the lone pair on the nitrogen can coordinate to the palladium center and potentially inhibit catalysis, many modern catalyst systems can overcome this.[1] Using bulky phosphine ligands can create a sterically hindered environment around the palladium, disfavoring coordination from the amino group. Attempting the reaction without protection first is often successful and more step-economical. If catalyst inhibition is suspected, then protection (e.g., as a Boc-carbamate) can be considered.
Q2: My boronic acid is a solid, but it seems to be of poor quality. How can I improve it?
A2: Boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive. You can often regenerate the boronic acid by dissolving the solid in a suitable solvent (like THF or diethyl ether), adding a small amount of water, stirring, and then removing the solvent under reduced pressure.
Q3: When should I switch from a boronic acid to a boronic ester or trifluoroborate salt?
A3: If you consistently face issues with protodeboronation despite optimizing the base and temperature, switching to a more stable derivative is a prudent strategy.[2]
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging substrates.[2]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often exhibit enhanced reactivity.[2]
Q4: My starting materials are not fully dissolving. What should I do?
A4: Complete dissolution of all reaction components is crucial for efficient catalysis. If you observe poor solubility, a change of solvent or solvent system is necessary. Common choices include polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water to help dissolve inorganic bases.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization experiments.
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. This is a critical step to prevent catalyst deactivation.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | A classic, often effective starting point. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | Good for challenging or electron-rich halides. |
| PdCl₂(dppf) | None | Cs₂CO₃ | DMF | 85 | A robust system with a pre-ligated catalyst. |
| Pd₂(dba)₃ | XPhos | KF | THF (anhydrous) | 80 | Milder conditions to minimize protodeboronation. |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic Flow for Low Yield
References
Technical Support Center: Managing Amino Group Reactivity in Coupling Reactions
Welcome to the Technical Support Center. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-tested insights into managing the reactivity of amino groups during amide bond formation. The content moves from foundational questions to complex troubleshooting scenarios, ensuring you can pinpoint and resolve issues encountered in your own lab.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles in coupling reactions. Understanding these fundamentals is the first step toward successful synthesis.
Q1: Why is my amide coupling reaction failing or giving a low yield?
A: Low or nonexistent yield in amide coupling is a frequent issue that typically points to one of several root causes:
-
Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a reactive intermediate to be susceptible to nucleophilic attack by the amine. If your coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.[1]
-
Deactivated Amine: The amine's nucleophilicity is its power. If the amine is protonated (e.g., present as an ammonium salt like an HCl or TFA salt) without a sufficient amount of a non-nucleophilic base (like DIPEA or NMM) to liberate the free amine, it cannot act as a nucleophile.[1]
-
Steric Hindrance: Bulky chemical groups near the reacting centers of either the amine or the carboxylic acid can physically block the components from coming together, drastically slowing down or preventing the reaction.[1]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to reaction with water. Using non-anhydrous solvents or reagents can lead to the hydrolysis of this intermediate, reverting it back to the starting carboxylic acid.[1]
Q2: What is the purpose of a protecting group for an amine?
A: A protecting group is a chemical moiety that is temporarily attached to a functional group—in this case, the amino group—to decrease its reactivity.[2][3] Amines are nucleophilic and will react with electrophiles. By converting the amine to a non-nucleophilic functional group, such as a carbamate, you can perform reactions on other parts of the molecule without the amine interfering.[2] This strategy requires at least two extra steps: protection and deprotection, so the choice to use one must be carefully considered.[2]
Q3: How do I choose the right amine protecting group?
A: The ideal protecting group is stable to your planned reaction conditions but can be removed selectively and in high yield afterward.[3] The choice depends on the overall synthetic strategy. Key considerations include:
-
Stability: Will the group survive upcoming reaction conditions (e.g., acidic, basic, reductive)?
-
Orthogonality: If multiple protecting groups are present in the molecule, you should be able to remove one without affecting the others.[2][4] For instance, an acid-labile Boc group and a hydrogenation-labile Cbz group are orthogonal.[5]
-
Deprotection Conditions: The conditions for removing the group must not harm the rest of your molecule.[2]
| Table 1: Comparison of Common Amine Protecting Groups | |||
| Protecting Group | Abbreviation | Common Protection Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[5][6] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine in DMF)[5] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst |
| 2-(Trimethylsilyl)ethylcarbamate | Teoc | Teoc-OSu | Fluoride source (e.g., TBAF) |
| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation (H₂, Pd/C)[6] |
Q4: How do I handle a polyamine where I only want to acylate one amino group?
A: Selective acylation of polyamines, which contain multiple amino groups of similar reactivity, is a significant challenge.[7][8] A clever strategy is to use the proton as a "protecting group." By carefully controlling the pH of the reaction, you can exploit the different pKa values of the various amino groups. At a specific pH, you can achieve a state where, on average, only one amino group per molecule is deprotonated and thus nucleophilic, allowing for selective mono-acylation.[7] Alternatively, enzymatic approaches using acetyltransferases can offer high selectivity.[9][10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific, complex problems encountered during coupling reactions.
Problem 1: Low or No Product Yield Despite Correct Stoichiometry
Even when your reagents and stoichiometry seem correct, low yield can be perplexing. This often points to subtle issues with reagent activity or reaction setup.
-
Possible Cause A: Ineffective Carboxylic Acid Activation
-
The "Why": Coupling reagents, especially carbodiimides like EDC and DCC, and uronium salts like HATU and HBTU, are moisture-sensitive.[11] Over time, or with improper storage, they can hydrolyze and lose activity. Similarly, the crucial additives used with them, like HOBt or OxymaPure, are essential for maintaining reactivity and suppressing side reactions.[11][12][13]
-
Pro-Tip from the Field: Always use fresh, high-purity coupling reagents and store them in a desiccator. If a reaction has failed unexpectedly, the first and simplest check is to open a new bottle of the coupling reagent.
-
-
Possible Cause B: Degradation of Activated Intermediate
-
Diagnostic Workflow:
Workflow for troubleshooting low yield.
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your HPLC or MS analysis indicates that your desired reaction pathway has competition.
-
Side Product A: N-Acylurea Formation
-
The "Why": This is a classic side reaction with carbodiimide reagents like DCC and EDC.[11] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea.[16][17] This permanently consumes your activated acid.
-
The Solution: Additive Interception. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are critical.[11][12] They act as nucleophiles that rapidly trap the O-acylisourea intermediate, converting it into a more stable active ester (e.g., an OBt ester). This new intermediate is still highly reactive towards the amine but is not prone to rearrangement, thus preventing N-acylurea formation.[11][13]
Mechanism of N-acylurea prevention.
-
-
Side Product B: Racemization
-
The "Why": When coupling chiral amino acids (all except glycine), there is a risk of racemization—the loss of stereochemical purity at the α-carbon. This occurs via the formation of an oxazolone intermediate, which can easily deprotonate and reprotonate to form a mixture of L- and D-isomers.[18] This is a major concern in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific 3D structure.
-
The Solution:
-
Use Additives: HOBt and its analogs (like HOAt and OxymaPure) are excellent racemization suppressants.[11][19]
-
Choose Reagents Wisely: Uronium/aminium reagents like HATU are known for low racemization levels compared to carbodiimides alone.[20]
-
Control the Base: The choice and amount of base are critical. Use weaker tertiary amines like N-methylmorpholine (NMM) or collidine instead of stronger ones like DIPEA or triethylamine, especially for sensitive couplings.[11]
-
Lower the Temperature: Running the reaction at 0°C can significantly reduce the rate of racemization.[21]
-
-
| Table 2: Troubleshooting Common Coupling Reaction Side Products | ||
| Side Product | Primary Cause | Recommended Solution(s) |
| N-Acylurea | Rearrangement of O-acylisourea intermediate from carbodiimides (DCC, EDC).[22] | Add 1 equivalent of an additive like HOBt or OxymaPure to the reaction.[11] |
| Racemization | Formation of an oxazolone intermediate at the chiral center of the amino acid.[18] | Use additives (HOBt, HOAt, OxymaPure), switch to a low-racemization coupling reagent (HATU, COMU), use a weaker base (NMM), and run the reaction at a lower temperature (0°C).[11][19][21] |
| DKP Formation | Intramolecular cyclization of a dipeptide, cleaving it from the solid-phase resin. | Use a 2-chlorotrityl chloride resin for attaching the first amino acid; use coupling conditions that promote rapid acylation. |
| Guanidinylation | Reaction of excess uronium reagent (HBTU, TBTU) with the free N-terminal amine. | Use a 1:1 molar ratio of the carboxylic acid and the coupling reagent. Avoid pre-activation times that are excessively long.[19] |
Problem 3: Difficulty in Removing the Protecting Group
Successful coupling is only half the battle; the protecting group must be removed cleanly without damaging the final product.
-
Possible Cause A: Incomplete Deprotection
-
The "Why": Deprotection reactions can be sluggish due to steric hindrance or suboptimal reaction conditions. For acid-labile groups like Boc, the concentration and strength of the acid are key. For hydrogenolysis of Cbz/Bn groups, catalyst activity is paramount.
-
Pro-Tip from the Field: For Boc deprotection with TFA, ensure your TFA is fresh and not diluted with atmospheric moisture. For Pd/C hydrogenolysis, ensure the catalyst is not poisoned (sulfur compounds are common poisons) and that you have efficient hydrogen gas delivery and agitation. A common mistake is not flushing the reaction vessel adequately with an inert gas before introducing hydrogen, which can deactivate the catalyst.
-
-
Possible Cause B: Side Reactions Caused by Deprotection Byproducts
-
The "Why": The cleavage of some protecting groups generates highly reactive electrophilic species. For example, TFA-mediated deprotection of a Boc group liberates a tert-butyl cation.[4] This cation can re-attach to electron-rich residues in your peptide, such as Tryptophan or Methionine, leading to undesired modifications.
-
The Solution: Use Scavengers. Scavengers are nucleophilic reagents added to the deprotection cocktail to trap these reactive byproducts.[23] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). They react with the carbocations, preventing them from modifying your product.[24]
-
Section 3: Reference Protocols
These protocols provide a starting point for common laboratory procedures. Always adapt them based on the specific requirements of your substrates.
Protocol 1: General Procedure for EDC/HOBt Coupling in Solution
This protocol is a robust method for forming an amide bond between a carboxylic acid and a primary amine.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (or amine salt, 1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA or NMM, 2.0-3.0 eq, only if using an amine salt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).[25]
-
If your amine is an HCl or TFA salt, add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution. If using a free amine, add it now (1.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[25]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the N-terminal Fmoc group from a resin-bound peptide.
-
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
DMF for washing
-
-
Step-by-Step Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (using approx. 10 mL per gram of resin).[26]
-
Agitate the resin slurry for 3 minutes at room temperature.[26]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step. A Kaiser test can be performed on a small sample of beads to confirm the presence of the free primary amine.[26]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 19. hepatochem.com [hepatochem.com]
- 20. peptide.com [peptide.com]
- 21. file.globalso.com [file.globalso.com]
- 22. fiveable.me [fiveable.me]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting and Prevention of (3-Amino-5-cyanophenyl)boronic Acid Homocoupling in Suzuki-Miyaura Cross-Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] (3-Amino-5-cyanophenyl)boronic acid is a valuable building block, offering a synthetically versatile scaffold for introducing a key pharmacophore into complex molecules. However, its unique electronic properties—featuring both an electron-donating amino group and a potent electron-withdrawing cyano group—present a common and often frustrating challenge: homocoupling.
This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent the formation of the undesired homocoupled byproduct, 3,3'-diamino-5,5'-dicyanobiphenyl. By understanding the underlying mechanisms, you can optimize your reaction conditions to ensure high yields of your desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is boronic acid homocoupling, and why is it a significant problem with my this compound?
A: Homocoupling is an undesired side reaction where two molecules of your boronic acid react with each other to form a symmetrical biaryl.[2] In this case, two units of this compound couple to form 3,3'-diamino-5,5'-dicyanobiphenyl.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting boronic acid, directly lowering the maximum achievable yield of your target molecule.
-
Complicated Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.
-
Catalyst Inhibition: The process can consume the active palladium catalyst in an unproductive cycle, slowing down the desired cross-coupling reaction.
The primary mechanism is an oxidative homocoupling , which is often promoted by the presence of dissolved oxygen in the reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3] This creates a catalytic cycle for the side reaction that competes directly with your desired Suzuki-Miyaura pathway.
Diagram: The Homocoupling Side Reaction
Caption: Undesired oxidative homocoupling of the boronic acid.
Q2: I've tried standard conditions and still see significant homocoupling. What is the single most critical factor to control?
A: Rigorous exclusion of oxygen. This is the most common and impactful variable.[4][6] Standard inert gas purging (e.g., bubbling nitrogen through the solvent for a few minutes) is often insufficient. Up to 6-8% oxygen can remain in the headspace of a reactor that has only been briefly purged.[7]
Troubleshooting Protocol: Effective Degassing
-
Assemble Solids: Add your this compound, aryl halide, and base to a Schlenk flask equipped with a magnetic stir bar.
-
Seal and Purge: Seal the flask with a septum and perform a minimum of three vacuum-backfill cycles with a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also effective).
-
Add Solvents: Add your solvents (e.g., dioxane/water) via syringe. The solvents should be degassed separately before addition.[8]
-
Sparge the Solution: Bubble the inert gas directly into the liquid reaction mixture (subsurface sparging) with vigorous stirring for at least 15-20 minutes.[6][9]
-
Alternatively, Use Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the liquid reaction mixture. This is the gold standard for degassing.
-
Maintain Inert Atmosphere: Once degassed, maintain a positive pressure of inert gas throughout the entire reaction, including heating and cooling phases.
Q3: How do my choices of catalyst, ligand, and base impact homocoupling?
A: These choices are interdependent and crucial for steering the reaction toward the desired product.
-
Catalyst/Ligand System: The goal is to have a catalytic system where the rate of the desired Suzuki cycle (specifically, reductive elimination of the product) is much faster than the competing homocoupling pathway.
-
Palladium Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it doesn't require an in situ reduction step, which can sometimes be influenced by oxygen to promote homocoupling.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos and XPhos are designed to accelerate the reductive elimination step of the cross-coupling, minimizing the lifetime of palladium intermediates that could otherwise participate in homocoupling.[8][9] In contrast, sterically hindered ligands can sometimes paradoxically promote protodeboronation, another side reaction.[10]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[11] However, a base that is too strong or poorly soluble can promote side reactions.
-
Strength: For a substrate with an amino group, a moderately strong base is often ideal. Very strong bases (like NaOH) can promote protodeboronation.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it generally shows good efficacy while minimizing side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective alternatives.[9][12]
-
Table 1: Comparison of Reaction Parameters on Homocoupling
| Parameter | Condition to MINIMIZE Homocoupling | Condition that may INCREASE Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Freeze-Pump-Thaw or extensive sparging) | Air, or brief N₂ purge | Oxygen is a key oxidant that promotes the Pd(II)-mediated homocoupling cycle.[3][13] |
| Pd Precatalyst | Pd(0) source (e.g., Pd₂(dba)₃) | Pd(II) source (e.g., Pd(OAc)₂) | Pd(II) precatalysts can directly enter the homocoupling cycle if not efficiently reduced to Pd(0).[14] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky (e.g., PPh₃) or no ligand | Bulky ligands accelerate the desired reductive elimination, outcompeting the homocoupling pathway.[8][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong hydroxides (NaOH, KOH) | Milder bases are sufficient for transmetalation without causing significant boronic acid degradation.[9] |
| Temperature | Lowest effective temperature (e.g., 60-80°C) | Excessively high temperatures | Side reactions often have higher activation energies; unnecessary heat can accelerate them. |
Diagram: Key Decision Points to Minimize Homocoupling
Caption: A troubleshooting flowchart for Suzuki-Miyaura reactions.
Q4: Besides homocoupling, I'm also seeing loss of my boronic acid, likely through protodeboronation. What causes this and how can I stop it?
A: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, converting your starting material into 3-amino-5-cyanonitrile.[15][16] This is another common side reaction that consumes your nucleophile.
Causes and Solutions:
-
Excess Water/Proton Source: While some water is often necessary to dissolve the base, excessive water can serve as a proton source for this side reaction.[9][15]
-
Solution: Use a carefully controlled amount of water in your solvent system (e.g., Dioxane:H₂O 4:1 or Toluene:H₂O 10:1). Ensure your solvents are high quality.
-
-
High Temperatures & Long Reaction Times: Prolonged heating can accelerate the rate of protodeboronation.
-
Solution: Monitor your reaction by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction promptly. Aim for the lowest possible temperature that provides a reasonable reaction rate.
-
-
Inappropriate Base: Strong bases can facilitate the cleavage of the C-B bond.[17]
-
Solution: As with homocoupling, using a milder base like K₃PO₄ is often beneficial.
-
-
Substrate Electronics: The presence of the amino group, a protonable heteroatom, can sometimes accelerate protodeboronation.[3]
-
Solution: If other methods fail, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or MIDA boronate. These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[15]
-
Q5: Can you provide an optimized starting protocol for coupling this compound with a generic aryl bromide?
A: Absolutely. This protocol is designed as a robust starting point to minimize both homocoupling and protodeboronation. Optimization may still be required for particularly challenging substrates.
Optimized Suzuki-Miyaura Protocol
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inerting: Seal the flask and perform three vacuum-backfill cycles with Argon.
-
Solvent Addition: Add the 1,4-dioxane and water (previously degassed by sparging with Argon for 20 minutes) via syringe.
-
Final Degassing: With vigorous stirring, bubble Argon through the reaction mixture for an additional 15 minutes.
-
Reaction: Heat the mixture to 80°C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By implementing these strategies, you can effectively suppress the formation of homocoupling and other byproducts, leading to cleaner reactions and higher yields in your synthesis campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
workup procedures for reactions containing (3-Amino-5-cyanophenyl)boronic acid
A Senior Application Scientist's Guide to Reaction Workup, Purification, and Troubleshooting
Welcome to the technical support center for (3-Amino-5-cyanophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction workups effectively. The unique trifunctional nature of this reagent—possessing a nucleophilic amino group, an electron-withdrawing cyano group, and a reactive boronic acid—presents specific challenges and opportunities in purification that we will address in detail.
Section 1: Understanding the Reagent - Core Chemical Principles
Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its behavior during a reaction and subsequent workup is governed by the interplay of its three functional groups.
-
Amphoteric Nature : The molecule has a basic amino group and an acidic boronic acid group. This means its solubility and charge are highly dependent on pH. This property is both a challenge and a powerful tool for purification, which we will leverage in acid-base extraction protocols.
-
Lewis Acidity : The boron atom is electron-deficient, making it a Lewis acid. It can readily complex with Lewis bases, such as diols, which is a key interaction for both purification and potential side reactions.[1]
-
Susceptibility to Protodeboronation : A primary decomposition pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is often mediated by aqueous or protic conditions, and the rate is influenced by pH and the electronic nature of the aryl ring.[3][4] The presence of both an activating amino group and a deactivating cyano group creates a complex electronic environment that requires careful control of reaction conditions.
-
Formation of Boroxines : Like many boronic acids, it can undergo dehydration to form a cyclic trimer anhydride called a boroxine. This can complicate characterization and reactivity, though the equilibrium generally favors the boronic acid in the presence of water.[5]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction yield is low, and I see a significant amount of 3-aminobenzonitrile byproduct in my crude NMR/LC-MS. What's happening?
A1: This is a classic sign of protodeboronation .[3] The boronic acid group is being replaced by a hydrogen atom from a proton source (often water) in the reaction mixture.
-
Causality : This side reaction is often accelerated by strong bases in aqueous media and elevated temperatures.[6] While a base is essential for activating the boronic acid for transmetalation in the Suzuki catalytic cycle, overly harsh conditions can favor this decomposition pathway.[7]
-
Solutions :
-
Use a Milder Base : Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or KF.[6]
-
Minimize Water : While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Consider using a biphasic system (e.g., Toluene/H₂O) or switching to anhydrous conditions with a base like CsF or KF.[6]
-
Lower Reaction Temperature : If the reaction kinetics allow, reducing the temperature can slow the rate of decomposition relative to the desired coupling.
-
Protect the Boronic Acid : In challenging cases, consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester) before the reaction.
-
Q2: The reaction appears complete by TLC/LC-MS, but I'm struggling to remove unreacted this compound from my product during workup.
A2: This is a common purification challenge due to the high polarity and amphoteric nature of the starting material, which can cause it to have similar solubility and chromatographic behavior to polar products.
-
Causality : The boronic acid's ability to engage in hydrogen bonding and its solubility in both acidic and basic aqueous solutions can make standard extractions inefficient.
-
Solutions :
-
Acid/Base Extraction : Exploit the amphoteric nature. An acidic wash (e.g., 1M HCl) will protonate the amino group, pulling it into the aqueous layer. Conversely, a basic wash (e.g., 1M NaOH) will form the anionic boronate species, also increasing its aqueous solubility.[8] A sequential wash protocol is often effective. See Protocol 2 for a detailed method.
-
Diethanolamine Adduct Formation : Reacting the crude mixture with diethanolamine can form a stable, often crystalline, adduct with the unreacted boronic acid.[9] This adduct can sometimes be filtered off directly. See Protocol 3 .
-
Methanol Co-evaporation : Boronic acids can be removed by repeatedly dissolving the crude material in methanol and concentrating it on a rotary evaporator. This process forms the volatile trimethyl borate [B(OMe)₃], which is removed under vacuum.[10]
-
Sorbitol Extraction : Washing the organic layer with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous phase by forming a stable cyclic boronate ester.[11]
-
Q3: My desired product is contaminated with a symmetrical biaryl byproduct (homocoupling of this compound). How can I prevent this?
A3: This homocoupling side product arises from the oxidative coupling of two boronic acid molecules.
-
Causality : This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[5][6] It can also be more prevalent when using a Pd(II) precatalyst (like Pd(OAc)₂) that needs to be reduced to the active Pd(0) in situ; this reduction step can sometimes consume the boronic acid starting material.[5]
-
Solutions :
-
Thorough Degassing : Ensure your solvent is rigorously degassed before adding the catalyst and that the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) throughout.[6]
-
Use a Pd(0) Catalyst : Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction.
-
Use Modern Precatalysts : Employ air-stable Pd(II) precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that are designed for clean and efficient conversion to the active Pd(0) species, minimizing side reactions.[6]
-
Q4: I'm getting a persistent emulsion during my aqueous workup that won't separate.
A4: Emulsions are common when dealing with amphiphilic molecules that can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Causality : The product or starting material, possessing both polar (amino, cyano, boronic acid) and nonpolar (aryl ring) regions, can cause this issue.
-
Solutions :
-
Add Brine : Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.[10]
-
Filter Through Celite® : Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can often break up the microscopic droplets causing the emulsion.
-
Change Solvent : Dilute the organic layer with a less polar solvent (e.g., switching from ethyl acetate to toluene) or a more chlorinated solvent if compatible.
-
Centrifugation : If available, centrifuging the mixture can provide the physical force needed to separate the layers.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a desiccator. This minimizes exposure to moisture and oxygen, which can lead to decomposition via protodeboronation and oxidation, respectively.[2]
-
-
Q: How can I best monitor the progress of my reaction to optimize the workup?
-
A: High-Performance Liquid Chromatography (HPLC) or UPLC-Mass Spectrometry (UPLC-MS) are the most reliable methods.[12][13] They allow for quantitative analysis of the consumption of starting materials and the formation of the product and key byproducts like the protodeboronated compound.[12] For qualitative, real-time checks, Thin Layer Chromatography (TLC) is sufficient, but be sure to use a suitable stain (e.g., potassium permanganate) as the boronic acid may not be UV-active.
-
-
Q: Are there any specific safety considerations for this reagent?
-
A: Yes. Like many fine chemicals, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is listed as toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[14] Always handle it in a well-ventilated fume hood.
-
Section 4: Key Experimental Protocols & Workflows
Workflow for Selecting a Workup Procedure
The following decision tree can guide you in selecting the most appropriate workup and purification strategy based on your reaction outcome.
Caption: Decision tree for selecting the appropriate workup strategy.
Protocol 1: General Aqueous Workup for Suzuki Coupling
This protocol is suitable when reaction monitoring shows full consumption of the boronic acid and the product has moderate to low polarity.
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
-
Dilution : Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM, or toluene; 10-20x the reaction volume).
-
Aqueous Wash : Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (2x) to remove inorganic salts and highly polar impurities.
-
Saturated aqueous NaCl (brine) (1x) to break any emulsions and further remove water from the organic layer.[15]
-
-
Drying : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Proceed with purification, typically via flash column chromatography (see Protocol 4 ).
Protocol 2: Acid/Base Extraction to Remove Unreacted Boronic Acid
Use this protocol when unreacted boronic acid is the primary impurity.
-
Cooling & Dilution : Cool the reaction to room temperature and dilute with an organic solvent immiscible with water (e.g., ethyl acetate).
-
Basic Wash : Transfer to a separatory funnel and wash with 1M NaOH (aq) (2x). This converts the acidic boronic acid to its highly water-soluble sodium boronate salt.
-
Expert Tip: Check the pH of the aqueous layer after the first wash to ensure it is strongly basic (pH > 12).
-
-
Acidic Wash (Optional) : If your product is not acid-sensitive, follow with a wash using 1M HCl (aq) (1x). This will remove the basic amino-containing starting material. Caution: If your product contains a basic site, it may also partition into the aqueous layer.
-
Neutralization Wash : Wash with water (1x) and then brine (1x) to remove any residual acid/base.
-
Drying & Concentration : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Side Reaction Mitigation Diagram
Caption: Competing reaction pathways for this compound.
Protocol 4: Flash Chromatography Guidelines
Purification of compounds derived from this compound can be challenging due to the polarity of the amino and cyano groups.
| Product Polarity | Recommended Eluent System | Notes & Rationale |
| Low to Medium | Hexanes / Ethyl Acetate (EtOAc) | The standard for many organic compounds. Start with a low percentage of EtOAc and gradually increase the polarity. |
| Medium to High | Dichloromethane (DCM) / Methanol (MeOH) | A more polar system. The addition of MeOH is necessary to elute highly polar compounds from the silica. |
| High (Basic Product) | DCM / MeOH with a modifier (e.g., 0.5-1% NH₄OH or Triethylamine) | The basic modifier deactivates acidic sites on the silica gel, preventing peak tailing and improving the resolution of basic (amine-containing) compounds.[8] |
| High (Acidic Product) | DCM / MeOH with a modifier (e.g., 0.5-1% Acetic Acid or Formic Acid) | An acidic modifier can improve the chromatography of acidic compounds by keeping them in their neutral, protonated state. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist’s Guide to the Analytical Characterization of (3-Amino-5-cyanophenyl)boronic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
(3-Amino-5-cyanophenyl)boronic acid and its derivatives represent a critical class of building blocks in modern medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions, and as scaffolds for inhibitors and sensors, necessitates a robust and multi-faceted analytical approach to ensure structural integrity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of these valuable compounds, moving beyond mere procedural descriptions to explain the strategic choices that underpin reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives and monitoring their stability. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For arylboronic acids, reversed-phase HPLC (RP-HPLC) is the most common and powerful approach.
Expertise & Experience: The Causality Behind Methodological Choices
The primary challenge in the HPLC analysis of boronic acids is their susceptibility to on-column hydrolysis, where the boronic acid can interact with active sites on the column packing (free silanols) and protic solvents, leading to peak distortion or degradation.[1] Therefore, methodological choices are paramount.
-
Column Selection: The use of modern, end-capped C18 columns or those with significantly reduced free silanol activity is critical to prevent unwanted interactions and ensure symmetrical peak shapes.[1] Columns specifically designed to offer alternative selectivity, such as those with T3 bonding, can also be advantageous for retaining polar analytes like boronic acids.[2][3]
-
Mobile Phase Control: The pH of the mobile phase is a crucial parameter. Operating at a low pH (e.g., using formic acid as a modifier) keeps the boronic acid moiety in its neutral, less reactive state, minimizing unwanted on-column interactions.[2] Conversely, high pH can be used to stabilize more labile boronate esters.[4]
-
Detector Coupling: While UV detection is standard, coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method, offering mass confirmation for the main peak and enabling the identification of process-related impurities or degradants with high confidence.[5][6] For enhanced sensitivity and selectivity, especially in complex matrices, post-column derivatization with reagents like alizarin can be employed to form fluorescent complexes.[7][8]
Comparative Data for HPLC Methodologies
| Parameter | Reversed-Phase C18 | Phenyl-Hexyl | Mixed-Mode |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic & π-π interactions | Hydrophobic & ion-exchange |
| Best For | General purity analysis, impurity profiling | Aromatic derivatives, resolving isomers | Highly polar boronic acids or charged derivatives |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid | Acetonitrile/Methanol/Water gradients | Acetonitrile/Water with buffers (e.g., ammonium acetate) |
| Key Advantage | Wide applicability, vast library of established methods | Enhanced selectivity for aromatic compounds | Improved retention of very polar analytes[4] |
| Potential Challenge | Poor retention for highly polar derivatives | Can be less robust than C18 | More complex method development |
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
Chromatographic System: Utilize an HPLC or UHPLC system equipped with a PDA or UV detector and a mass spectrometer if available.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent column with low silanol activity.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm and 280 nm. If using MS, scan a mass range appropriate for the target molecule and expected impurities.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate all peaks and report the purity of the main component as a percentage of the total peak area.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound derivatives. It provides detailed information about the chemical environment of specific nuclei. For boronic acids, a multi-nuclear approach is essential.
Expertise & Experience: A Multi-Nuclear Strategy
-
¹H and ¹³C NMR: These standard experiments confirm the structure of the organic scaffold (the aminocyanophenyl ring) by analyzing chemical shifts, coupling constants, and integration.
-
¹¹B NMR: This is the most direct and informative technique for probing the boron center.[9][10] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal planar (sp²) boronic acid typically appears as a broad signal around δ 30 ppm, while a tetrahedral (sp³) boronate ester or complex shifts significantly upfield to δ 5-15 ppm.[9][11] This makes ¹¹B NMR an excellent tool for studying binding events or the formation of boroxine anhydrides, which can occur upon dehydration.[12]
-
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹H-¹¹B HMBC, can be used to definitively establish the connectivity between protons on the aromatic ring and the boron atom, providing an extra layer of structural validation.[13]
-
¹⁷O and ¹⁹F NMR: For more specialized research or for fluorinated derivatives, ¹⁷O and ¹⁹F NMR can provide further insights into the electronic structure and bonding around the boronic acid moiety.[14][15]
Comparative Data for NMR Experiments
| NMR Experiment | Information Provided | Typical Chemical Shift Range (ppm) | Causality/Justification |
| ¹H NMR | Proton environment, connectivity, relative abundance | Aromatic: 7.0-8.5; Amino (NH₂): 3.0-5.0; Boronic acid (B(OH)₂): 4.0-9.0 (broad, exchangeable) | Confirms the organic framework and functional groups. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons (e.g., C-B, C-CN) | Aromatic: 110-150; Cyano (CN): 115-125 | Provides a map of the carbon backbone. |
| ¹¹B NMR | Boron hybridization state (sp² vs. sp³) and coordination | sp² Boronic Acid: ~δ 28-33; sp³ Boronate Complex: ~δ 5-15 | Directly probes the key functional group, essential for confirming the acid form vs. esters or complexes.[9][11] |
| ¹H-¹¹B HMBC | Correlation between protons and the boron atom | Shows cross-peaks between protons (e.g., ortho to boron) and the ¹¹B signal | Unambiguously confirms the C-B bond location.[13] |
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can help resolve the B(OH)₂ protons.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for good signal-to-noise.
-
¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use an external reference like BF₃·OEt₂ (δ = 0.00 ppm). Acquire a one-dimensional ¹¹B spectrum. Due to the lower sensitivity and quadrupolar nature of boron, a higher number of scans (e.g., 1024 or more) may be necessary.[9]
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H spectrum and assign peaks based on chemical shifts and coupling patterns. Analyze the chemical shift in the ¹¹B spectrum to confirm the hybridization state of the boron atom.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound derivatives, it is the definitive method for confirming molecular weight and elemental composition.
Expertise & Experience: Ionization and Resolution
-
Ionization Technique: Electrospray ionization (ESI) is the most common and effective technique for analyzing these derivatives, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[16] ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.
-
High-Resolution MS (HRMS): Using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers is crucial. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula. This is a self-validating system; a match between the measured accurate mass and the theoretical mass for the expected formula provides extremely high confidence in the compound's identity.
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%).[9] In the mass spectrum, this results in a characteristic isotopic pattern for any boron-containing ion, with a smaller M-1 peak relative to the monoisotopic peak. Observing this pattern is a key diagnostic feature for confirming the presence of a single boron atom in the molecule.[17][18]
Comparative Data for Mass Spectrometry Techniques
| Technique | Information Provided | Key Advantage | Typical Use Case |
| LC-MS (Quadrupole) | Molecular Weight, Purity Profile | High throughput, quantitative capability[6] | Routine purity checks, reaction monitoring |
| High-Resolution MS (TOF, Orbitrap) | Accurate Mass, Elemental Formula | Unambiguous formula confirmation | Structure verification of new compounds |
| Tandem MS (MS/MS) | Fragmentation Pattern, Structural Information | Helps differentiate isomers, elucidate structure | Structural analysis of unknown impurities or metabolites |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ion Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong ion signal.
-
Mass Analyzer: Operate the mass spectrometer in high-resolution mode.
-
Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions. Scan a mass range that brackets the expected molecular weight.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula (C₇H₇BN₂O₂ for the parent compound). The mass error should be < 5 ppm.
-
Examine the isotopic pattern to confirm the presence of a single boron atom.
-
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Collection - 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic AcidâDiol Condensations - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
Navigating the Labyrinth of Drug Discovery: A Comparative Guide to Biological Activity Screening of Compounds Derived from (3-Amino-5-cyanophenyl)boronic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. (3-Amino-5-cyanophenyl)boronic acid emerges as a scaffold of significant interest, poised at the intersection of two privileged functionalities in medicinal chemistry: the versatile boronic acid and the synthetically adaptable aminocyano-substituted phenyl ring. While this specific scaffold is a relatively recent entrant into the vast library of chemical starting materials, its constituent parts have a rich history in the development of targeted therapies.
This guide provides a comprehensive framework for the biological activity screening of compounds synthesized using this compound. In the absence of extensive, direct experimental data on its derivatives, we will extrapolate from established screening cascades for structurally related compounds. This comparative analysis will illuminate the potential therapeutic applications of this scaffold and offer a robust, scientifically-grounded strategy for its exploration.
The Rationale: Why this compound is a Scaffold of Interest
The unique arrangement of functional groups in this compound offers a triad of opportunities for drug design. The boronic acid moiety is a well-established pharmacophore, known for its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites, a feature famously exploited in the proteasome inhibitor Bortezomib.[1][2] The amino group provides a key site for further chemical modification, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. Finally, the cyano group, an electron-withdrawing moiety, can influence the electronic properties of the molecule and serve as a handle for further synthetic transformations.[3]
Given these features, derivatives of this compound are prime candidates for investigation as inhibitors of enzymes, particularly kinases, proteases, and other ATP-binding proteins.
A Proposed Screening Cascade: From Broad Strokes to Fine-Tuned Insights
A hierarchical and logical screening approach is essential to efficiently identify and characterize the biological activity of novel compounds. The following proposed cascade is designed to cast a wide net initially, followed by progressively more specific and mechanistically informative assays.
Phase 1: High-Throughput Phenotypic Screening
The initial step involves broad, unbiased screening to identify compounds that elicit a desired cellular response, without a preconceived notion of the molecular target.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected.
-
Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a concentration range of the test compounds (typically from low nanomolar to high micromolar).
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.
Causality Behind Experimental Choices: This initial screen provides a rapid and cost-effective method to identify compounds with cytotoxic or cytostatic activity. A broad panel of cell lines can reveal preliminary indications of selectivity.
Phase 2: Target Deconvolution and Initial Mechanistic Studies
Active compounds from the phenotypic screen are then subjected to assays designed to identify their molecular target(s).
Experimental Protocol: Kinase Panel Screening
Given the prevalence of boronic acids as kinase inhibitors, a broad kinase panel screen is a logical next step.
-
Kinase Panel: A commercially available panel of several hundred purified human kinases is utilized.
-
Inhibition Assay: The ability of the test compounds to inhibit the activity of each kinase is measured, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate.
-
Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 1 µM) is determined. For promising hits, a full dose-response curve is generated to determine the IC50.
Causality Behind Experimental Choices: This approach allows for the rapid identification of specific kinases that are potently inhibited by the test compounds, providing crucial information for subsequent optimization and mechanistic studies.
Figure 1: Proposed workflow for biological activity screening.
Comparative Analysis: Learning from Established Alternatives
To contextualize the potential of this compound derivatives, we can compare their hypothetical screening outcomes with those of known, structurally related bioactive compounds.
| Compound Class | Key Structural Features | Primary Biological Target(s) | Typical Screening Assays | Representative IC50 Values |
| Hypothetical this compound Derivatives | Aminocyano-substituted phenyl boronic acid | Kinases, Proteases | Cell viability, Kinase panel, Protease assays | To be determined |
| Phenylboronic Acid Analogs of Combretastatin A-4 | Phenylboronic acid | Tubulin polymerization | Cytotoxicity assays, Tubulin polymerization inhibition | Low nanomolar to micromolar |
| Boronic Chalcones | Chalcone scaffold with a boronic acid moiety | Multiple targets including kinases and inflammatory pathways | Cytotoxicity assays, Anti-inflammatory cytokine assays | Micromolar range |
| Peptidyl Boronates (e.g., Bortezomib) | Peptide backbone with a boronic acid warhead | 26S Proteasome | Proteasome activity assays, Cell apoptosis assays | Low nanomolar |
Insights from Comparison:
-
Diversity of Targets: The examples above demonstrate that the boronic acid moiety can be incorporated into diverse molecular scaffolds to target a wide range of biological molecules. This suggests that derivatives of this compound could plausibly exhibit a variety of activities beyond kinase inhibition.
-
Importance of the Scaffold: While the boronic acid is the "warhead," the overall molecular scaffold dictates target specificity and potency. The aminocyano-phenyl core of the title compound provides a unique platform for generating novel chemical matter.
-
Screening Strategy Validation: The screening cascades employed for the comparator compounds align with the proposed workflow for our hypothetical derivatives, validating the general approach of moving from broad phenotypic screens to more specific target-based assays.
Delving Deeper: Advanced Assays for Validated Hits
Once a promising compound and its primary target have been identified, a suite of more sophisticated assays is required to fully characterize its mechanism of action and therapeutic potential.
Experimental Protocol: Cellular Target Engagement
-
Western Blotting: Treat cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates via Western blotting. A reduction in phosphorylation indicates target engagement and inhibition in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.
Causality Behind Experimental Choices: These assays are crucial to confirm that the compound interacts with its intended target within the complex cellular environment and elicits the expected downstream signaling effects.
Figure 2: Hypothetical inhibition of a kinase signaling pathway.
Conclusion and Future Directions
While the biological landscape of compounds derived from this compound is still largely uncharted territory, the principles of medicinal chemistry and established screening paradigms provide a clear roadmap for its exploration. The unique combination of a reactive boronic acid, a modifiable amino group, and an electron-withdrawing cyano moiety makes this a highly attractive scaffold for the development of novel enzyme inhibitors.
The comparative analysis with existing bioactive boronic acids underscores the potential for this class of compounds to yield potent and selective therapeutics. A systematic and logical screening cascade, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising chemical entity. As research in this area progresses, it is anticipated that derivatives of this compound will find their place in the ever-expanding armamentarium of targeted therapies.
References
spectroscopic analysis to confirm the structure of (3-Amino-5-cyanophenyl)boronic acid products
For the researcher engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. (3-Amino-5-cyanophenyl)boronic acid, a versatile building block in organic synthesis, presents a unique analytical challenge due to the interplay of its three key functional groups: a boronic acid, an aromatic amine, and a nitrile. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm its structure, grounded in both theoretical principles and practical, field-proven methodologies.
The Imperative of Multi-Modal Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. The electronic effects of the amino (-NH₂), cyano (-CN), and boronic acid [-B(OH)₂] groups on the aromatic ring influence each other, leading to shifts in expected spectroscopic signals. A robust confirmation, therefore, necessitates a correlated, multi-technique approach. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and will also touch upon complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. For this compound (Molecular Formula: C₇H₇BN₂O₂), ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Expertise in Action: Why NMR is the First Line of Inquiry
We begin with NMR because it provides a detailed map of the carbon-hydrogen framework and offers direct insight into the electronic environment of the boron atom. The substitution pattern on the benzene ring—critical for confirming the correct isomer—can be definitively established through the coupling patterns and chemical shifts in the ¹H NMR spectrum.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For a 1,3,5-trisubstituted benzene ring as in our target molecule, we expect three distinct aromatic proton signals.
Anticipated ¹H NMR Data for this compound:
Based on the analysis of structurally similar compounds like 3-aminophenylboronic acid[1] and 3-cyanophenylboronic acid[2], we can predict the following approximate chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆:
| Predicted Proton Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| Aromatic H (position 2) | Singlet (or narrow triplet) | 7.8 - 8.2 | Deshielded due to proximity to both the electron-withdrawing -CN and -B(OH)₂ groups. |
| Aromatic H (position 4) | Singlet (or narrow triplet) | 7.4 - 7.7 | Influenced by the ortho -CN and para -NH₂ groups. |
| Aromatic H (position 6) | Singlet (or narrow triplet) | 7.0 - 7.3 | Shielded by the strongly electron-donating -NH₂ group. |
| -NH₂ Protons | Broad Singlet | 5.0 - 6.0 | Exchangeable protons; chemical shift is concentration and solvent dependent. |
| -B(OH)₂ Protons | Broad Singlet | 8.0 - 8.5 | Exchangeable protons, often broad. |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR provides information on the different carbon environments. The ipso-carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
Anticipated ¹³C NMR Data for this compound:
Drawing from data for related cyanophenylboronic acids[3], the expected chemical shifts are:
| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-B | 130 - 140 (often broad) | The carbon directly attached to the boron atom. |
| Aromatic C-NH₂ | 145 - 155 | Carbon attached to the electron-donating amino group. |
| Aromatic C-CN | 110 - 115 | Carbon attached to the electron-withdrawing cyano group. |
| Cyano C≡N | 118 - 125 | Characteristic shift for a nitrile carbon. |
| Other Aromatic C-H | 115 - 135 | Specific shifts depend on the combined electronic effects of the substituents. |
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
¹¹B NMR is a crucial, though less commonly used, technique that directly observes the boron nucleus. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination environment of the boron atom[4].
-
sp²-hybridized boronic acids typically show a broad signal in the range of δ 27-33 ppm .
-
Formation of a sp³-hybridized boronate ester or complex (e.g., by interaction with a diol or in certain solvents) will shift this signal upfield to δ 5-15 ppm [4].
This makes ¹¹B NMR an excellent tool for studying the reactivity and complexation of the boronic acid moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective at solubilizing polar aromatic compounds).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR. For ¹¹B NMR, an external reference of BF₃•OEt₂ is commonly used[4].
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program (e.g., 'zg30' on a Bruker spectrometer). Ensure sufficient relaxation delay (D1) of at least 5 seconds to allow for quantitative integration if needed.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹¹B NMR: Use a specific boron probe or tune a broadband probe to the ¹¹B frequency. A simple pulse-acquire sequence is usually sufficient.
-
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
NMR Workflow Diagram
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups. It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum[5].
Expertise in Action: A Quick and Corroborative Check
While NMR provides the detailed skeleton, IR spectroscopy offers a quick "fingerprint" of the molecule, confirming that the essential building blocks (amine, nitrile, aromatic ring, boronic acid) are present. It is an indispensable method for monitoring reaction progress and confirming the identity of the final product.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (in B(OH)₂) | Stretch | 3200 - 3600 | Broad, strong |
| N-H (in NH₂) | Stretch | 3300 - 3500 | Two sharp peaks (symmetric & asymmetric), medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, medium to weak |
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Sharp, strong |
| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium to strong peaks |
| B-O (Boronic Acid) | Stretch | 1310 - 1380 | Strong |
Data compiled from standard IR correlation tables[6].
The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group. The broad O-H stretch from the boronic acid will often overlap with the N-H stretches of the amine group, resulting in a complex, broad absorption band in the 3200-3600 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the dry, solid product directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the target functional groups.
FTIR Analysis Workflow Diagram
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound.
Expertise in Action: The Challenge of Boronic Acids in MS
Boronic acids are notoriously tricky to analyze by mass spectrometry. They have a propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. This can complicate the spectrum, showing a peak corresponding to the trimer rather than the monomer.
Strategies to Overcome MS Challenges:
-
Gentle Ionization: Use ESI in negative ion mode, which often detects the [M-H]⁻ ion or adducts with solvents, and is less prone to thermal degradation than other methods.
-
Derivatization: In some cases, derivatizing the boronic acid with a diol (like pinacol) can form a more stable boronate ester, which is easier to analyze. However, for initial confirmation, direct analysis is preferred.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₇BN₂O₂
-
Exact Mass: 162.060 Da
-
Expected Ions (ESI-Negative Mode):
-
[M-H]⁻: m/z 161.05
-
[M+HCOO]⁻: m/z 207.06 (formate adduct, common in ESI)
-
-
Expected Ions (ESI-Positive Mode):
-
[M+H]⁺: m/z 163.07
-
[M+Na]⁺: m/z 185.05
-
High-resolution mass spectrometry (HRMS) can provide the mass with enough accuracy (to four or five decimal places) to confirm the elemental composition, providing powerful evidence for the proposed structure.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters: Optimize the ESI source parameters (capillary voltage, cone voltage, source temperature) to achieve a stable signal and minimize fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Analysis: Identify the molecular ion peak and any adducts. Compare the measured m/z with the theoretical exact mass for the proposed formula.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and electronic environment. | Unambiguous structure determination; isomer differentiation. | Requires larger sample amount; relatively slow. |
| ¹¹B NMR | Direct information on boron's chemical state (sp² vs. sp³). | Confirms presence and reactivity of boronic acid. | Requires specific hardware/tuning; broad signals. |
| FTIR | Presence of key functional groups. | Fast, simple, small sample size needed. | Provides no information on molecular connectivity; overlapping peaks can be confusing. |
| Mass Spec (MS) | Molecular weight and elemental formula (with HRMS). | Extremely sensitive, confirms molecular formula. | Boronic acids can form trimers (boroxines), complicating spectra; provides no stereochemical info. |
Alternative and Complementary Techniques
For an ironclad structural confirmation, especially for a crystalline product, two other techniques are invaluable:
-
X-Ray Crystallography: Provides an absolute, three-dimensional structure of the molecule in the solid state. If a suitable single crystal can be grown, this is the gold standard for structural proof.
-
Elemental Analysis: Measures the percentage composition of C, H, and N in the sample. The experimental percentages should match the theoretical values for the proposed formula (C: 51.90%, H: 4.36%, N: 17.30%) within a narrow margin of error (typically ±0.4%).
Conclusion
The structural confirmation of this compound is not a task for a single method but a puzzle to be solved with corroborating evidence from multiple spectroscopic techniques. A logical workflow begins with NMR to establish the carbon-hydrogen skeleton and substitution pattern. This is followed by FTIR for a rapid confirmation of all essential functional groups. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition. By integrating the data from these three core techniques, researchers can have the highest degree of confidence in the structure of their product, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- 1. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Cyanophenylboronic acid(150255-96-2) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-5-heteroarylbenzonitriles: Alternative Routes to (3-Amino-5-cyanophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-amino-5-cyanophenyl moiety is a privileged scaffold, forming the core of numerous kinase inhibitors and other targeted therapeutics. The go-to synthetic precursor for introducing this critical fragment has traditionally been (3-Amino-5-cyanophenyl)boronic acid, primarily through Suzuki-Miyaura cross-coupling reactions. While reliable, this approach is not without its limitations, including the stability of the boronic acid and the potential for side reactions. This guide provides a comprehensive comparison of alternative synthetic strategies, offering field-proven insights and experimental data to empower researchers with a broader range of options for accessing these valuable compounds.
The Central Role of the 3-Amino-5-cyanophenyl Moiety
The unique electronic and structural properties of the 3-amino-5-cyanophenyl group make it a highly effective pharmacophore. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinase active sites, while the cyano group can engage in additional interactions or be used as a handle for further molecular elaboration. A prime example of a blockbuster drug featuring this core is Ruxolitinib , a potent JAK1/JAK2 inhibitor. The synthesis of Ruxolitinib and its analogs provides an excellent case study for comparing different synthetic approaches to the key 3-amino-5-(1H-pyrazol-4-yl)benzonitrile intermediate.
Traditional Approach: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation. In the context of our target scaffold, it involves the palladium-catalyzed reaction of this compound with a suitable heteroaryl halide.
Figure 1: General workflow for the Suzuki-Miyaura coupling to synthesize 3-amino-5-heteroarylbenzonitriles.
This method benefits from the commercial availability of a wide range of boronic acids and heteroaryl halides. However, the synthesis and stability of this compound can be a concern, and residual palladium in the final product is a critical issue in pharmaceutical manufacturing.
Alternative Strategy 1: The Buchwald-Hartwig Amination
A powerful alternative for forming carbon-heteroatom bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be strategically employed to construct the target scaffold by forming the C-N bond of the heteroaromatic amine. This approach avoids the use of a boronic acid precursor altogether.
Figure 2: General workflow for the Buchwald-Hartwig amination as an alternative synthetic route.
This strategy hinges on the availability of the appropriate 3-amino-5-halobenzonitrile and the corresponding heterocyclic amine. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and minimizing side reactions.[1]
Alternative Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
For substrates with sufficient electronic activation, nucleophilic aromatic substitution (SNAr) offers a metal-free alternative. This approach typically involves a highly electron-deficient aromatic ring and a potent nucleophile. A plausible synthetic route could start from a precursor like 3-fluoro-5-nitrobenzonitrile.
Figure 3: A potential two-step alternative route involving an initial SNAr reaction followed by reduction.
The success of this route is highly dependent on the reactivity of the starting halo-nitroaromatic compound and the nucleophilicity of the heterocyclic amine. The nitro group acts as a powerful electron-withdrawing group, facilitating the nucleophilic attack.[2]
Comparative Analysis: Synthesis of a Ruxolitinib Core Intermediate
To provide a direct comparison, let's examine the synthesis of a key intermediate for Ruxolitinib analogs, 3-amino-5-(1H-pyrazol-4-yl)benzonitrile.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Key Precursors | This compound, 4-Bromopyrazole | 3-Amino-5-bromobenzonitrile, Pyrazole |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄) |
| Typical Yield | Good to excellent (often >80%)[3] | Good to excellent (can be >85%)[4] |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 80-100 °C) | Often requires elevated temperatures (e.g., 100-120 °C) |
| Key Advantages | Wide commercial availability of boronic acids. | Avoids potentially unstable boronic acid precursors. |
| Potential Drawbacks | Synthesis and stability of the aminocyanophenyl boronic acid. | Availability and synthesis of 3-amino-5-halobenzonitrile. Ligand cost. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromobenzonitrile (Precursor for Buchwald-Hartwig)
This protocol describes a common method for the synthesis of the key halo-aniline precursor.
-
Step 1: Nitration of 3-bromobenzotrifluoride. To a solution of 3-bromobenzotrifluoride in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Pour the mixture onto ice and extract with an organic solvent. Dry and concentrate the organic layer to obtain 3-bromo-5-nitrobenzotrifluoride.
-
Step 2: Reduction of the nitro group. Dissolve the 3-bromo-5-nitrobenzotrifluoride in ethanol. Add a reducing agent such as hydrazine hydrate and a catalyst like Raney Nickel or iron powder with an acid.[5][6] Reflux the mixture for several hours. After completion, filter the catalyst and concentrate the solvent to yield 3-amino-5-bromobenzotrifluoride.
-
Step 3: Conversion to the nitrile. While a direct conversion from the trifluoromethyl group is less common, a more standard route would involve starting with a different precursor. A common method is the Sandmeyer reaction starting from 3,5-dibromoaniline. First, protect the amino group. Then, perform a lithium-halogen exchange followed by quenching with a cyano-source. Finally, deprotect the amino group. A more direct cyanation can be achieved from a halo-aniline using a palladium-catalyzed cyanation protocol.[7]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a 3-Amino-5-pyrazolylbenzonitrile Derivative
This protocol is a general representation of a Buchwald-Hartwig amination for the target scaffold.
-
To a reaction vessel, add 3-amino-5-bromobenzonitrile (1.0 equiv), pyrazole (1.2 equiv), a palladium precatalyst such as (THP-Dipp)Pd(cinn)Cl (5 mol %), and a base like sodium tert-butoxide (3 equiv).[4]
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture and then heat to 110 °C for 24 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-(1H-pyrazol-1-yl)benzonitrile.
Conclusion and Future Perspectives
While the Suzuki-Miyaura coupling with this compound remains a cornerstone for the synthesis of molecules containing the 3-amino-5-cyanophenyl moiety, alternative strategies offer valuable flexibility and can circumvent some of the challenges associated with boronic acids. The Buchwald-Hartwig amination, in particular, has emerged as a powerful and reliable alternative, with its applicability demonstrated in the synthesis of complex pharmaceutical intermediates. Nucleophilic aromatic substitution offers a metal-free option for appropriately activated substrates.
The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. By understanding the nuances and comparative performance of these different methodologies, researchers can make more informed decisions and develop more efficient and robust synthetic routes to these critical building blocks for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 6. An efficient three component one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms Involving (3-Amino-5-cyanophenyl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction mechanisms at the molecular level is paramount for innovation and efficiency. This guide provides an in-depth computational analysis of reaction mechanisms involving (3-Amino-5-cyanophenyl)boronic acid, a versatile building block in modern organic synthesis. We will objectively compare its predicted performance with alternative substituted phenylboronic acids, supported by a discussion of the underlying electronic effects and a detailed protocol for conducting such computational studies. This document is designed to bridge theoretical concepts with practical application, empowering you to leverage computational chemistry for your research endeavors.
The Significance of this compound in Synthesis
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the renowned Suzuki-Miyaura coupling.[1] Its utility stems from the presence of three key functional groups on the phenyl ring: the boronic acid moiety, which is essential for the coupling reaction, and the amino and cyano groups, which modulate the electronic properties and provide handles for further functionalization. This trifunctional nature makes it an attractive component in the synthesis of complex molecules, including pharmaceuticals and functional materials.
The amino group, being electron-donating, and the cyano group, being electron-withdrawing, create a unique electronic environment on the aromatic ring. This push-pull electronic effect can significantly influence the reactivity of the boronic acid in catalytic cycles, making a computational investigation of its behavior particularly insightful.
The Power of Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms.[2][3] It allows for the in-silico exploration of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of activation energies.[4] This predictive capability not only complements experimental studies but can also guide experimental design, saving valuable time and resources.
By computationally modeling the Suzuki-Miyaura reaction with this compound and comparing it to other substituted boronic acids, we can gain a deeper understanding of how substituents influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]
A Comparative Analysis of Substituted Phenylboronic Acids in the Suzuki-Miyaura Reaction
To illustrate the utility of computational analysis, we will consider the Suzuki-Miyaura coupling of a generic aryl bromide (Ar-Br) with three different phenylboronic acids:
-
This compound: The subject of our study, featuring both an electron-donating group (EDG) and an electron-withdrawing group (EWG).
-
(4-Methoxyphenyl)boronic acid: An example with a strong electron-donating group.
-
(4-Nitrophenyl)boronic acid: An example with a strong electron-withdrawing group.
The key step in the Suzuki-Miyaura reaction that is most sensitive to the electronic nature of the boronic acid is the transmetalation step.[3][5] In this step, the organic group is transferred from the boron atom to the palladium center. Generally, electron-donating groups on the phenylboronic acid increase the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby accelerating the transmetalation step.[6][7] Conversely, electron-withdrawing groups decrease this nucleophilicity, which can slow down transmetalation.[8]
Conceptual Comparison of Reaction Energy Profiles
The following diagram illustrates the conceptual energy profile for the transmetalation step for our three comparative boronic acids.
Caption: Conceptual energy profile for the transmetalation step.
In this conceptual diagram, the activation energy (ΔG‡) for the transmetalation step is lowest for the boronic acid with the electron-donating group (EDG), highest for the one with the electron-withdrawing group (EWG), and intermediate for this compound (Push-Pull). The amino group's electron-donating effect in the meta position is expected to increase the electron density on the ring, facilitating transmetalation compared to a purely electron-withdrawing substituted boronic acid. However, the meta cyano group will partially counteract this effect.
Tabulated Comparison of Predicted Performance
The following table summarizes the expected performance of the three boronic acids based on established chemical principles. The values are illustrative and would be quantified through DFT calculations as outlined in the protocol below.
| Boronic Acid | Substituent Effects | Predicted Transmetalation Rate | Predicted Overall Reaction Rate | Potential Challenges |
| This compound | Amino (EDG, meta), Cyano (EWG, meta) | Moderate | Moderate | Potential for side reactions involving the amino group. |
| (4-Methoxyphenyl)boronic acid | Methoxy (EDG, para) | Fast | Fast | Generally robust, but highly reactive boronic acids can sometimes lead to faster decomposition. |
| (4-Nitrophenyl)boronic acid | Nitro (EWG, para) | Slow | Slow | Slower reaction rates may require harsher conditions, potentially leading to side products. |
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed protocol for performing a computational analysis of the Suzuki-Miyaura reaction mechanism using open-source software. We will use ORCA for the DFT calculations and Avogadro for molecular building and visualization.[9][10]
Software Requirements
-
ORCA: A powerful and free quantum chemistry software package.
-
Avogadro: An advanced molecular editor and visualization tool.
-
A text editor for creating input files.
Workflow Visualization
Caption: A typical workflow for computational reaction mechanism analysis.
Step-by-Step Methodology
1. Building the Molecular Structures:
-
Using Avogadro, construct the 3D structures of all reactants, intermediates, and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
For the Suzuki-Miyaura reaction, you will need to build the aryl halide, the boronic acid, the base (e.g., hydroxide anion), and the palladium catalyst.
2. Pre-optimization:
-
Before proceeding to DFT calculations, perform a preliminary geometry optimization using a force field like UFF in Avogadro. This provides a reasonable starting geometry for the more computationally expensive DFT calculations.
3. Geometry Optimization (DFT):
-
Create an ORCA input file for each species (reactants, intermediates, products). A typical input file for a geometry optimization will look like this:
-
! B3LYP D3BJ def2-SVP def2/J TightSCF Opt : This line specifies the computational method.
-
B3LYP: A popular hybrid DFT functional.
-
D3BJ: Grimme's D3 dispersion correction with Becke-Johnson damping.
-
def2-SVP: A good quality basis set.
-
def2/J: The auxiliary basis set for the RI approximation.
-
TightSCF: A directive for a tighter SCF convergence.
-
Opt: Specifies a geometry optimization.
-
-
%pal nprocs 8 end : This block specifies the number of processor cores to use.
-
* xyzfile 0 1 your_molecule.xyz : This specifies the input geometry from an xyz file, with a charge of 0 and a spin multiplicity of 1.
4. Frequency Calculation (DFT):
-
After a successful geometry optimization, perform a frequency calculation to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data. The input file is similar to the optimization, but with the Freq keyword:
5. Transition State Search (DFT):
-
Finding the transition state is the most challenging part. You will need to create an initial guess for the transition state geometry in Avogadro, often by interpolating between the reactant and product structures.
-
The ORCA input for a transition state search uses the OptTS keyword:
-
A successful transition state calculation will result in a single imaginary frequency corresponding to the reaction coordinate.
6. Intrinsic Reaction Coordinate (IRC) Calculation (DFT):
-
An IRC calculation follows the reaction path downhill from the transition state to the corresponding reactants and products, confirming that the found transition state connects the desired minima.
7. Constructing the Reaction Energy Profile:
-
From the output files of your calculations, extract the Gibbs free energies of all optimized structures (reactants, intermediates, transition states, and products).
-
Plot these energies to construct the reaction energy profile, which will visually represent the energy changes throughout the reaction.
8. Visualization and Analysis:
-
Use Avogadro to visualize the optimized geometries of all species and the vibrational modes, especially the imaginary frequency of the transition state, to understand the atomic motions involved in the reaction step.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with this compound
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, which can be computationally investigated using the protocol described above.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORCA Input Library - DFT calculations [sites.google.com]
- 10. youtube.com [youtube.com]
The Strategic Advantage of (3-Amino-5-cyanophenyl)boronic Acid in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding pathways to complex target molecules. Among the vast arsenal of reagents available, substituted phenylboronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of (3-Amino-5-cyanophenyl)boronic acid, a versatile reagent whose unique substitution pattern offers distinct advantages in the synthesis of high-value compounds, particularly in medicinal chemistry. Through detailed case studies, direct comparison with alternative reagents, and a discussion of the underlying mechanistic principles, we will illuminate the strategic utility of this powerful synthetic intermediate.
The Power of Disubstitution: Why this compound is a Chemist's Ally
This compound is more than just another boronic acid. The presence of both an electron-donating amino group and an electron-withdrawing cyano group at the meta-positions of the phenyl ring creates a unique electronic environment that significantly influences its reactivity and synthetic potential. The amino group can act as a handle for further functionalization or as a key pharmacophoric element, while the cyano group can be a precursor to other functionalities or a critical binding motif in its own right. This dual functionality makes it a highly valuable building block in the construction of complex molecules, such as the potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance.[1] In this context, the choice of boronic acid is critical, and this compound presents a compelling case for its use in the synthesis of biaryl structures, which are prevalent in medicinally important compounds.[2]
Case Study 1: Synthesis of a Biaryl Precursor for PARP Inhibitors
The synthesis of biaryl compounds is a frequent challenge in medicinal chemistry. Here, we present a representative case study for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to form a key biaryl intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aminopyridines and arylboronic acids.[2]
Materials:
-
This compound
-
Aryl Bromide (e.g., 2-bromo-4-methyl-5-nitropyridine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
The Causality Behind Experimental Choices
The selection of each component in this protocol is deliberate and grounded in the principles of organometallic catalysis.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium(0) active species and facilitate the catalytic cycle.
-
Base: A base, such as potassium carbonate, is essential for the activation of the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[3]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Performance Comparison: The Impact of Substituents
To objectively evaluate the performance of this compound, it is instructive to compare it with alternative boronic acids in similar Suzuki-Miyaura coupling reactions. For this comparison, we will consider phenylboronic acid (unsubstituted) and 3-cyanophenylboronic acid.
| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| This compound | 2-Bromo-pyridine | 2-(3-Amino-5-cyanophenyl)pyridine | ~70-85% (estimated) | [2] |
| Phenylboronic acid | 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | 71% | [4] |
| 3-Cyanophenylboronic acid | 3,5-Dichloro-1,2,4-thiadiazole | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | Moderate | [5] |
Note: The yields are reported from different studies with varying reaction conditions and substrates, and therefore should be considered as a qualitative guide.
Analysis of Substituent Effects
The presence of the amino and cyano groups on the phenyl ring of the boronic acid has a significant impact on its reactivity.
-
Amino Group (Electron-Donating): The electron-donating nature of the amino group can increase the electron density on the phenyl ring, which can sometimes slow down the transmetalation step. However, it can also coordinate to the palladium center, potentially influencing the catalytic cycle.[2]
-
Cyano Group (Electron-Withdrawing): The electron-withdrawing cyano group decreases the electron density on the phenyl ring. This can make the transmetalation step more favorable. Studies on the Suzuki-Miyaura coupling of substituted phenylboronic acids have shown that electron-withdrawing groups can influence the reaction rate.
The combination of these two opposing electronic effects in this compound results in a balanced reactivity profile, making it a reliable coupling partner for a wide range of aryl halides.
Alternative Boronic Acids and Their Limitations
While this compound offers significant advantages, other boronic acids can also be used to synthesize biaryl structures.
-
Phenylboronic Acid: This is the simplest arylboronic acid and is widely used. However, for the synthesis of molecules requiring amino and cyano functionalities, additional synthetic steps would be required to introduce these groups after the coupling reaction, which can reduce the overall efficiency of the synthesis.
-
3-Aminophenylboronic Acid and 3-Cyanophenylboronic Acid: These monosubstituted boronic acids can be used to introduce either the amino or the cyano group in a single step. However, if both functionalities are required in the final molecule, a subsequent functional group introduction would still be necessary.
The primary advantage of this compound lies in its ability to introduce two valuable functional groups in a single, efficient coupling step, thereby streamlining the synthetic route to complex target molecules.
Broader Applications in Synthesis
The utility of this compound extends beyond the synthesis of PARP inhibitors. Its unique electronic and structural features make it a valuable building block in materials science for the creation of novel organic electronic materials and fluorescent sensors. The amino and cyano groups can be further functionalized to tune the electronic properties of the resulting materials.
Conclusion: A Strategic Choice for Efficient Synthesis
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its unique disubstituted pattern, combining both electron-donating and electron-withdrawing groups, provides a balanced reactivity profile and a direct route to incorporating valuable functionalities. As demonstrated in the case study of biaryl synthesis for PARP inhibitors, the use of this reagent can significantly streamline synthetic pathways compared to alternatives that would require additional functional group manipulations. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound is key to designing and executing efficient and successful synthetic strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
(3-Amino-5-cyanophenyl)boronic acid: A Comparative Guide to its Applications in Synthesis and Sensing
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-5-cyanophenyl)boronic acid is a bespoke chemical entity poised at the intersection of synthetic versatility and functional design. Its trifunctional nature—a reactive boronic acid, an electron-donating amino group, and an electron-withdrawing cyano group—creates a unique electronic landscape that can be strategically exploited in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth, comparative analysis of its applications, grounded in the established principles of boronic acid chemistry and supported by experimental data from closely related analogues.
I. Core Attributes: The Interplay of Inductive and Mesomeric Effects
The chemical behavior of this compound is dictated by the electronic interplay between its substituents. The amino (-NH₂) group at the meta position acts primarily as an electron-donating group through its positive mesomeric effect (+M), increasing electron density on the aromatic ring. Conversely, the cyano (-CN) group is a potent electron-withdrawing group due to its strong negative inductive (-I) and mesomeric (-M) effects.[1] This push-pull electronic arrangement modulates the Lewis acidity of the boron center, a critical factor influencing its reactivity in cross-coupling reactions and its affinity for diols in sensing applications.[2]
II. Application as a Building Block in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3] The performance of an arylboronic acid in this catalytic cycle is a delicate balance between steric and electronic factors.
Comparative Performance Analysis:
The presence of both an electron-donating and an electron-withdrawing group on this compound offers a nuanced reactivity profile compared to monosubstituted analogs.
-
vs. Electron-Rich Boronic Acids (e.g., 3-Aminophenylboronic acid): The amino group increases electron density, which can slow the transmetalation step. The addition of the cyano group in our target molecule counteracts this by increasing the Lewis acidity of the boron, potentially accelerating transmetalation.
-
vs. Electron-Poor Boronic Acids (e.g., 3-Cyanophenylboronic acid or 4-Nitrophenylboronic acid): Strongly electron-withdrawing groups can significantly speed up transmetalation. However, they also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces overall yield.[4] The amino group on this compound can mitigate this decomposition pathway by moderating the overall electron deficiency of the ring.
| Compound | Substituent(s) | Predicted pKa | Predicted Suzuki Coupling Performance | Reference Analogues |
| Phenylboronic acid | None | ~8.8 | Baseline | [2] |
| 3-Aminophenylboronic acid | -NH₂ (Donating) | > 8.8 | Slower transmetalation, stable C-B bond | [5] |
| 3-Cyanophenylboronic acid | -CN (Withdrawing) | < 8.8 | Faster transmetalation, higher risk of protodeboronation | [6] |
| 4-Nitrophenylboronic acid | -NO₂ (Withdrawing) | ~7.1 | Fast transmetalation, high risk of protodeboronation | [2][4] |
| This compound | -NH₂, -CN (Push-Pull) | ~7.4 - 8.0 | Balanced: Potentially faster transmetalation than amino-analogs with improved stability over nitro/cyano-analogs. | N/A |
III. Application in Fluorescent Sensor Development
Phenylboronic acids are renowned for their ability to reversibly bind with cis-1,2- and -1,3-diols, a feature widely exploited for the detection of saccharides and catechols.[7] The amino group provides a convenient handle for conjugation to fluorophores, while the overall electronic properties of the phenyl ring influence the binding affinity and sensing mechanism.
Comparative Performance vs. 3-Aminophenylboronic acid (3-APBA):
Several studies have demonstrated the use of 3-APBA functionalized quantum dots (QDs) or other nanoparticles as fluorescent probes for biologically important diol-containing molecules like dopamine.[8][9][10]
-
Mechanism of Action: The binding of the diol moiety of an analyte (e.g., dopamine) to the boronic acid group can induce fluorescence quenching or enhancement, often through mechanisms like the inner filter effect (IFE) or photoinduced electron transfer (PET).[8]
-
Influence of the Cyano Group: The electron-withdrawing cyano group in this compound is expected to lower the pKa of the boronic acid.[2] This is a significant advantage, as it facilitates the formation of the tetrahedral boronate ester complex with diols at or near physiological pH (7.4), potentially enhancing the sensor's sensitivity and response under biological conditions. Standard phenylboronic acids often require more alkaline conditions (pH > 8.5) for efficient binding.
| Sensor Platform | Analyte | Detection Limit (LOD) | Key Feature | Reference |
| 3-APBA-functionalized CuInS₂ QDs | Dopamine | - | NIR fluorescence probe | [8] |
| 3-APBA-functionalized Cys-AIZS QDs | Dopamine | 0.65 µM | Fluorometric detection | [9] |
| Electropolymerized 3-APBA | Dopamine | - | Impedimetric detection | [10] |
| Predicted: this compound-based sensor | Diols (e.g., Dopamine, Glucose) | Potentially Lower | Enhanced binding at physiological pH due to lower pKa. | [2] |
Experimental Protocol: Synthesis of a this compound-Functionalized Quantum Dot Probe
This protocol is adapted from the synthesis of 3-APBA-functionalized CuInS₂ QDs for dopamine detection.[8]
-
Synthesis of Mercaptopropionic Acid (MPA)-capped QDs: Synthesize water-soluble quantum dots (e.g., CuInS₂, AgInZnS) in an aqueous solution using MPA as a capping agent, following established literature procedures.
-
Activation of MPA-QDs: Disperse 5 mg of the purified MPA-QDs in 10 mL of a suitable buffer (e.g., MES, pH 6.0). Add 20 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 15 mg of N-hydroxysuccinimide (NHS). Stir the mixture for 30 minutes at room temperature to activate the carboxyl groups of the MPA capping agent.
-
Conjugation Reaction: Dissolve 10 mg of this compound in 1 mL of the same buffer. Add this solution to the activated QD dispersion.
-
Incubation: Allow the reaction mixture to stir gently at room temperature for 4-6 hours, or overnight at 4°C, to facilitate the formation of a stable amide bond between the amino group of the boronic acid and the activated carboxyl groups on the QD surface.
-
Purification: Purify the functionalized QDs by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Characterization: Characterize the final product using UV-Vis and fluorescence spectroscopy to confirm successful conjugation and assess the optical properties of the probe.
IV. Potential in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors
Boronic acids are a privileged scaffold in drug discovery, most notably as inhibitors of serine proteases.[11] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12]
-
Comparative Design Strategy: The development of β-lactamase inhibitors and other enzyme inhibitors often involves modifying the phenylboronic acid scaffold to enhance binding affinity and selectivity.[12][13] The amino group of this compound can serve as a vector for extending the molecule to interact with other pockets of an enzyme active site, while the cyano group can form specific hydrogen bonds or dipole-dipole interactions, potentially improving binding potency. This dual functionality makes it an attractive starting point for library synthesis in drug discovery campaigns.[14]
V. Conclusion
This compound is a highly functionalized building block with significant, albeit largely untapped, potential. By comparing its structural features to well-studied analogues, we can project its performance and guide its application. Its unique "push-pull" electronic system suggests a balanced reactivity profile in Suzuki-Miyaura coupling, offering an advantage over simple electron-rich or electron-poor systems. In the realm of sensing, the electron-withdrawing cyano group is predicted to lower the pKa, enabling more efficient diol binding at physiological pH—a critical improvement for biological applications. For medicinal chemists, the dual handles for derivatization provide a versatile platform for designing novel enzyme inhibitors. Future experimental validation of these comparative analyses will undoubtedly solidify the position of this compound as a valuable tool in the chemist's arsenal.
VI. References
-
BenchChem. (2025). The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid. Available from: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Available from: --INVALID-LINK--
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available from: --INVALID-LINK--
-
Tong, L., Liu, K., & Xu, X. (2010). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of the Chinese Chemical Society, 57(3A), 364-370.
-
Caselli, E., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 227-233.
-
Li, H., et al. (2013). 3-Aminophenyl boronic acid-functionalized CuInS2 quantum dots as a near-infrared fluorescence probe for the determination of dopamine. Biosensors and Bioelectronics, 47, 379-384.
-
Nishat, S., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 923-930.
-
Cahard, D., et al. (2018). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 4(11), 1572-1582.
-
Ghafoor, S., Fatima, A., & Kushwah, M. S. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research, 5(10), 1-8.
-
Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 5(110), 90469-90489.
-
BLD Pharm. (n.d.). 3-amino-5-cyanophenylboronicacid. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2021). Fluorometric detection of dopamine based on 3-aminophenylboronic acid-functionalized AgInZnS QDs and cells imaging. Journal of Materials Chemistry B, 9(4), 1083-1090.
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Iranian Chemical Society, 11(5), 1287-1307.
-
Nishimura, T., et al. (2021). Visualization of Boronic Acid-Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. Biological and Pharmaceutical Bulletin, 44(8), 1146-1151.
-
Woerly, E. M., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications, 8(1), 1732.
-
Romero, E., et al. (2013). Mechanistic Insights and Kinetic Analysis for the Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis: A Metal-Free Alternative. Journal of the American Chemical Society, 135(34), 12670-12679.
-
Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-5-cyanophenylboronic acid. Available from: --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Available from: --INVALID-LINK--
-
da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3013.
-
GlobalChemMall. (n.d.). This compound. Available from: --INVALID-LINK--
-
The BOC Group plc. (1997). Labelled boronic acid derivatives. U.S. Patent No. 5,702,952.
-
Walhers, M., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1144-1177.
-
Li, W., et al. (2015). Synthesis of biologically active boron-containing compounds. MedChemComm, 6(5), 755-765.
-
BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 3-Aminophenyl boronic acid-functionalized CuInS2 quantum dots as a near-infrared fluorescence probe for the determination of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Amino-5-cyanophenyl)boronic acid
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a reagent, culminating in its safe and compliant disposal. (3-Amino-5-cyanophenyl)boronic acid, a trifunctional molecule, presents a unique set of challenges due to its combination of a boronic acid moiety, an aromatic amine, and a nitrile group. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Actions
Inferred Hazard Classification:
| Hazard Class | Category | GHS Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / Harmful | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. H302/H332: Harmful if swallowed or inhaled. | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [3][4][5] |
Core Directive: Due to its potent hazard profile, this compound and all associated materials must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general refuse containers.[6]
Immediate Safety and Handling:
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
Chemical Incompatibility and Waste Segregation
The molecular structure of this compound necessitates strict segregation from incompatible chemicals to prevent dangerous reactions. The primary concerns are the boronic acid, amine, and nitrile functional groups.
-
Strong Acids: Contact with strong acids can lead to a violent reaction and, critically, could potentially hydrolyze the nitrile group to generate toxic hydrogen cyanide (HCN) gas.
-
Strong Oxidizing Agents: These can react exothermically and unpredictably with the amine group and the aromatic ring.[4]
-
Strong Bases: While boronic acids can form boronate salts with bases, mixing with strong bases in an uncontrolled manner should be avoided.[5][8]
All waste streams containing this compound must be stored in a dedicated, clearly labeled hazardous waste container, away from these incompatible materials.[6]
Caption: Chemical incompatibility diagram for this compound waste.
Step-by-Step Disposal Workflow
The correct disposal path depends on the nature and quantity of the waste. Follow this decision-making workflow for safe and compliant disposal.
Caption: Decision workflow for the disposal of this compound waste streams.
Spill Management Protocol
Accidental spills must be managed immediately and effectively to mitigate exposure risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.[3]
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the full PPE ensemble as described in Section 1.
-
Containment & Cleanup (Dry Spill):
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol).
-
Place the contaminated cloth in the hazardous waste container.
-
Wash the area with soap and water.[3]
-
-
Disposal: Seal the container and manage it as hazardous waste for professional disposal.[1][4]
Regulatory Framework
The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. While this specific chemical may not be a "listed" hazardous waste, it would be classified as a "characteristic" hazardous waste due to its toxicity (40 CFR § 261.24).[9][10] It is the generator's responsibility to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste management company, in full compliance with local, state, and federal regulations.[1][11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
